Isoindoline-5-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-58-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-5-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitrile group substituted at the 5-position.[1] This molecule belongs to the broader class of isoindolines, a structural motif present in various natural products and synthetic compounds with diverse biological activities.[2] Derivatives of the isoindoline core are known to exhibit a wide range of pharmacological properties, including acting as anticancer, antimicrobial, and central nervous system (CNS) active agents. Given the therapeutic potential of the isoindoline scaffold, a thorough understanding of the physicochemical properties of its derivatives, such as this compound, is crucial for its potential application in drug discovery and development.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route, and a discussion of its potential, yet currently undocumented, biological significance based on the activities of related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 263888-58-0 | |
| Predicted Melting Point | 135-165 °C | Computational Prediction |
| Predicted Boiling Point | 350-380 °C | Computational Prediction |
| Predicted pKa (basic) | 4.5 - 5.5 | Computational Prediction |
| Predicted logP | 1.2 - 1.8 | Computational Prediction |
| Predicted Aqueous Solubility | 0.5 - 2.0 g/L | Computational Prediction |
Note on Predicted Data: The quantitative values for melting point, boiling point, pKa, logP, and solubility are estimates derived from computational models. These predictions are valuable for initial experimental design but should be confirmed through empirical testing.
A hydrochloride salt of this compound, this compound hydrochloride (CAS Number: 1159823-51-4), is also commercially available and may offer different solubility and handling characteristics.
Experimental Protocols: A Plausible Synthetic Route
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for functionalized isoindolines and the introduction of nitrile groups to aromatic rings, a plausible multi-step synthesis is proposed below. This theoretical protocol provides a logical framework for its laboratory preparation.
Caption: Potential biological activities of this compound.
Conclusion
This compound is a sparsely characterized compound with potential for further investigation in drug discovery and materials science. This guide has provided a summary of its known identifiers and a set of predicted physicochemical properties to aid researchers. A plausible, though theoretical, synthetic route has been outlined to facilitate its preparation. While direct biological data is lacking, the known activities of the parent isoindoline scaffold suggest that this compound warrants investigation for its potential anticancer, CNS, and antimicrobial properties. Further experimental work is necessary to validate the predicted properties, confirm the proposed synthetic pathway, and elucidate the specific biological functions of this compound.
References
Synthesis of Isoindoline-5-carbonitrile from Phthalonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isoindoline-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this guide outlines a plausible and scientifically sound synthetic strategy derived from established methodologies for the synthesis of isoindoline from phthalonitrile precursors. The core of this proposed synthesis is the selective catalytic hydrogenation of a substituted phthalonitrile derivative.
This document details the proposed synthetic pathway, provides a comprehensive, albeit hypothetical, experimental protocol, and discusses the critical challenges and potential optimization strategies. All quantitative data from relevant literature is summarized in structured tables for comparative analysis. Additionally, key processes are visualized using diagrams to facilitate understanding.
Proposed Synthetic Pathway
The most direct route to this compound involves the selective reduction of the two nitrile groups at positions 1 and 2 of a 4-cyanophthalonitrile (1,2,4-tricyanobenzene) precursor, leaving the nitrile group at the 4-position intact. The foundational reaction is the catalytic hydrogenation of a phthalonitrile derivative to an isoindoline.
A well-documented method for the synthesis of the parent isoindoline is the catalytic hydrogenation of phthalonitrile. This process has been shown to be highly effective, providing good yields and purity. The primary challenge in the synthesis of this compound lies in the chemoselective reduction of the two adjacent nitrile groups in the presence of a third nitrile group on the benzene ring.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocols
While a specific protocol for this compound is not available, the following detailed methodology for the synthesis of unsubstituted isoindoline from phthalonitrile serves as a robust starting point.[1][2] This protocol would require optimization to achieve the desired selectivity for the target molecule.
Synthesis of Isoindoline from Phthalonitrile:
Materials:
-
Phthalonitrile
-
5% Platinum on carbon (Pt/C) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Autoclave reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a suitable autoclave, dissolve 100 g of phthalonitrile in tetrahydrofuran.
-
Carefully add 20 g of 5% platinum on carbon catalyst to the solution.
-
Purge the autoclave with nitrogen gas to remove any air.
-
Heat the mixture to 60°C.
-
Apply a hydrogen pressure of 180 bars.
-
Maintain the reaction at 60°C and 180 bars of hydrogen pressure for 5 to 6 hours, with stirring.
-
After the reaction is complete, cool the autoclave and carefully decompress, followed by purging with nitrogen gas.
-
Remove the catalyst by filtration.
-
Distill off the tetrahydrofuran from the filtrate at atmospheric pressure.
-
The crude isoindoline is then purified by vacuum distillation at 23 mbars and a temperature of 100°C.
Quantitative Data
The following table summarizes the reaction conditions and outcomes for the synthesis of isoindoline from phthalonitrile as reported in the literature. This data provides a baseline for the development of a selective synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Phthalonitrile | [1][2] |
| Catalyst | 5% Platinum on Carbon (Pt/C) | [1][2] |
| Catalyst Loading | 20% by weight of phthalonitrile | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Temperature | 60°C | [1][2] |
| Hydrogen Pressure | 180 bars | [1][2] |
| Reaction Time | 5 - 6 hours | [1][2] |
| Yield | 75% | [1][2] |
| Purity | 89% | [1][2] |
Challenges and Optimization Strategies
The primary challenge in synthesizing this compound from a 4-cyanophthalonitrile precursor is achieving selective hydrogenation of the 1,2-dinitrile moiety while preserving the 5-cyano group. Standard catalytic hydrogenation conditions, such as those described above, may lead to the reduction of all three nitrile groups.
Potential Optimization Strategies:
-
Catalyst Selection: While Pt/C is effective for the synthesis of unsubstituted isoindoline, other catalysts could offer different selectivities.[1] Exploring catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium-based catalysts under varying conditions may yield the desired chemoselectivity.
-
Reaction Conditions: Fine-tuning the reaction temperature, hydrogen pressure, and reaction time can significantly influence selectivity. Milder conditions (lower temperature and pressure) may favor the partial reduction of the molecule.
-
Solvent Effects: The choice of solvent can impact catalyst activity and selectivity. Solvents such as ethanol, methanol, or dimethoxyethane could be investigated as alternatives to THF.[1]
-
Protecting Groups: In cases where selectivity cannot be achieved directly, a protecting group strategy could be employed. This would involve the selective protection of the 5-cyano group, followed by the hydrogenation of the phthalonitrile moiety and subsequent deprotection. However, this would add steps to the synthesis and potentially lower the overall yield.
-
Alternative Reducing Agents: While catalytic hydrogenation is a common method for nitrile reduction, other chemical reducing agents could be explored.[3] Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes are powerful reducing agents, but their use would require careful control to avoid over-reduction.
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the logical relationship of the key reaction parameters.
Experimental Workflow for Catalytic Hydrogenation:
Caption: Experimental Workflow.
Key Parameters in Catalytic Hydrogenation:
Caption: Key Reaction Parameters.
References
Spectroscopic Data and Analysis of Isoindoline-5-carbonitrile: A Technical Guide
Introduction
Isoindoline-5-carbonitrile is a derivative of isoindoline, a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[1] The addition of a nitrile group to the isoindoline scaffold introduces a key functional group that can significantly influence the molecule's chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry and materials science. Spectroscopic analysis is indispensable for the structural elucidation and characterization of such novel compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. Data for the parent compound, isoindoline, is provided as a reference, and predictions for the target molecule are based on the known effects of a nitrile substituent on the isoindoline core.
¹H NMR Spectroscopy
The nitrile group is electron-withdrawing, which will deshield the protons on the aromatic ring, causing a downfield shift in their chemical shifts compared to isoindoline. The protons closest to the nitrile group (H-4 and H-6) will be the most affected.
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Isoindoline | Multiplicity |
| H-1, H-3 | ~4.4 - 4.6 | Data not explicitly found | Singlet |
| H-4 | ~7.5 - 7.7 | ~7.1 - 7.3 | Doublet |
| H-6 | ~7.4 - 7.6 | ~7.1 - 7.3 | Doublet of doublets |
| H-7 | ~7.2 - 7.4 | ~7.1 - 7.3 | Doublet |
| NH | Variable | Variable | Broad Singlet |
¹³C NMR Spectroscopy
Similar to the proton NMR, the electron-withdrawing nature of the nitrile group will influence the chemical shifts of the aromatic carbons. The carbon to which the nitrile is attached (C-5) will be significantly deshielded, and the nitrile carbon itself has a characteristic chemical shift.
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Isoindoline |
| C-1, C-3 | ~52 - 54 | ~52.5 |
| C-3a, C-7a | ~138 - 142 | ~140 |
| C-4, C-7 | ~122 - 128 | ~126.9, ~121.9 |
| C-5 | ~110 - 115 | ~126.9 |
| C-6 | ~130 - 135 | ~121.9 |
| C≡N | ~118 - 122 | N/A |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the C≡N stretching vibration.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumbers (cm⁻¹) for Isoindoline | Intensity |
| N-H Stretch | ~3300 - 3400 | ~3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2960 | Medium |
| C≡N Stretch | ~2220 - 2240 | N/A | Strong, Sharp |
| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1450 - 1600 | Medium |
| C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | Medium |
Mass Spectrometry
The molecular ion peak in the mass spectrum of this compound is expected at m/z 144, corresponding to its molecular weight.
| Parameter | Expected Value for this compound | Reference Value for Isoindoline |
| Molecular Formula | C₉H₈N₂ | C₈H₉N[2] |
| Molecular Weight | 144.17 g/mol | 119.16 g/mol [2] |
| Expected M⁺ Peak | m/z 144 | m/z 119[2] |
| Key Fragmentation | Loss of HCN (m/z 27), leading to a fragment at m/z 117. Loss of H to give m/z 143. | Loss of H to give m/z 118.[2] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer.
-
Data Acquisition :
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation :
-
For solid samples (ATR - Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.
-
For solid samples (KBr pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press the mixture into a thin, transparent disk.
-
-
Data Acquisition :
-
Record a background spectrum of the empty instrument (or with a clean ATR crystal).
-
Place the sample in the instrument's sample holder.
-
Record the sample spectrum.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction : Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization : Ionize the sample using an appropriate technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Isoindoline-5-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of isoindoline derivatives, with a focus on the core structure of isoindoline-5-carbonitrile. Due to the limited availability of public crystallographic data for this compound, this guide will utilize the closely related and structurally characterized compound, 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, as a case study. This document will detail the experimental protocols for single-crystal X-ray diffraction, present crystallographic data in a structured format, and visualize key experimental and biological pathways.
Data Presentation: Crystallographic Data for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile
The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile.[1][2] This data provides insights into the three-dimensional arrangement of atoms, bond lengths, and angles, which are crucial for understanding the molecule's chemical behavior and potential interactions with biological targets.
Table 1: Crystal Data and Structure Refinement Parameters [1]
| Parameter | Value |
| Empirical Formula | C₁₉H₂₀N₂ |
| Formula Weight | 276.38 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.4487(12) Å |
| b | 13.648(3) Å |
| c | 16.571(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1458.0(5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.259 Mg/m³ |
| Absorption Coefficient | 0.075 mm⁻¹ |
| F(000) | 592 |
| Data Collection & Refinement | |
| Theta range for data collection | 2.25 to 25.50° |
| Index ranges | -7<=h<=7, -16<=k<=16, -20<=l<=19 |
| Reflections collected | 12285 |
| Independent reflections | 2748 [R(int) = 0.0351] |
| Completeness to theta = 25.50° | 99.8 % |
| Data / restraints / parameters | 2748 / 0 / 192 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1013 |
| R indices (all data) | R1 = 0.0520, wR2 = 0.1083 |
| Largest diff. peak and hole | 0.179 and -0.190 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) [1]
| Bond | Length (Å) |
| N1-C1 | 1.490(3) |
| N1-C11 | 1.390(3) |
| N1-C14 | 1.350(3) |
| N2-C19 | 1.140(3) |
| C1-C2 | 1.530(3) |
| C1-C6 | 1.531(3) |
| C1-C10 | 1.532(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]
| Angle | Value (°) |
| C14-N1-C11 | 109.8(2) |
| C14-N1-C1 | 126.6(2) |
| C11-N1-C1 | 123.6(2) |
| C12-C11-N1 | 109.3(2) |
| C10-C1-N1 | 108.9(2) |
| Torsion Angle | Value (°) |
| C14-N1-C1-C2 | 119.8(2) |
| C11-N1-C1-C2 | -62.8(3) |
| C14-N1-C11-C12 | -0.1(3) |
| C1-N1-C11-C12 | 177.3(2) |
Experimental Protocols
The determination of the crystal structure of an organic compound like an isoindoline derivative involves a series of precise steps, from crystal growth to data analysis.[3][4]
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any impurities and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is critical; slow cooling generally yields better quality crystals.
Crystal Mounting
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should have well-defined faces and be free of cracks or other defects. The crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of oil to hold it in place. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.
X-ray Data Collection
The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots of varying intensities. A detector records the positions and intensities of these diffracted spots.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the unit cell. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Signaling Pathway: NRF2 Activation by Isoindoline Derivatives
Some isoindoline derivatives have been shown to exert neuroprotective effects by activating the NRF2 signaling pathway.[5] This pathway is a key regulator of the cellular antioxidant response.
Caption: NRF2 Signaling Pathway Activation by Isoindoline Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Crystal Structure, DFT studies, Docking Studies and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile[v2] | Preprints.org [preprints.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility and Stability of Isoindoline-5-carbonitrile for Researchers and Drug Development Professionals
Introduction: Isoindoline-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the requisite studies to characterize this compound, offering detailed experimental protocols and data presentation frameworks. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies to generate this critical information.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties is essential before embarking on extensive solubility and stability programs.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | - |
| Molecular Weight | 144.17 g/mol | - |
| CAS Number | 263888-58-0 | [1] |
| Appearance | Solid (form to be determined) | - |
| Melting Point | To be determined | - |
| pKa | To be determined | - |
| LogP | To be determined | - |
Solubility Assessment
The solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations. Both kinetic and thermodynamic solubility studies are recommended to fully characterize this compound.
Kinetic Solubility
Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves, which is particularly useful in early drug discovery.[2][3] This is often assessed by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing for precipitation.[3][4][5]
Table 2.1: Representative Kinetic Solubility Data for this compound
| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data to be generated | Nephelometry |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be generated | UV Spectroscopy |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be generated | UV Spectroscopy |
Experimental Protocol: Nephelometric Kinetic Solubility Assay [6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to the corresponding wells of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[6]
-
Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[6]
Workflow for Kinetic Solubility Determination
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is crucial for pre-formulation development.[5][7][8] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5]
Table 2.2: Representative Thermodynamic Solubility Data for this compound
| Solvent | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Analytical Method |
| Water | 25 | 24 | Data to be generated | HPLC-UV |
| Ethanol | 25 | 24 | Data to be generated | HPLC-UV |
| 0.1 M HCl | 37 | 24 | Data to be generated | HPLC-UV |
| PBS (pH 7.4) | 37 | 24 | Data to be generated | HPLC-UV |
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant by a validated HPLC-UV method.[9]
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[10][11] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][12][13] This involves exposing the drug substance to conditions more severe than accelerated stability testing.[13]
Table 3.1: Forced Degradation Conditions for this compound
| Stress Condition | Details | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data to be generated | To be identified |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data to be generated | To be identified |
| Oxidation | 3% H₂O₂, RT, 24h | Data to be generated | To be identified |
| Thermal | 80°C, 48h (solid state) | Data to be generated | To be identified |
| Photostability | ICH Q1B conditions | Data to be generated | To be identified |
Experimental Protocol: General Forced Degradation [14]
-
Sample Preparation: Prepare solutions of this compound in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid drug substance.
-
Stress Application: Expose the samples to the specified conditions for the designated time.
-
Neutralization: For acid and base hydrolysis, neutralize the samples after the stress period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Logical Flow for Forced Degradation Studies
Caption: Logical Flow of Forced Degradation Studies.
ICH Stability Studies
Formal stability studies are conducted under various temperature and humidity conditions as defined by ICH guidelines to establish the re-test period and recommended storage conditions.[12][15]
Table 3.2: ICH Stability Testing Conditions and Schedule
| Storage Condition | Testing Time Points |
| Long-term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate: 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Experimental Protocol: ICH Stability Study
-
Batch Selection: Place at least three primary batches of this compound on stability.[11]
-
Storage: Store the batches in controlled environmental chambers at the conditions specified in Table 3.2.
-
Testing: At each time point, withdraw samples and test for appearance, assay, purity (degradation products), and any other critical quality attributes using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data to determine the rate of change and establish a re-test period.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.[16][17][18]
Table 4.1: Typical Starting Conditions for HPLC Method Development
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on UV spectrum |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Method Development
-
Column and Mobile Phase Screening: Evaluate different column chemistries (C18, C8, Phenyl, etc.) and mobile phase pH and organic modifiers to achieve optimal separation of the parent compound from its degradation products generated during forced degradation studies.
-
Gradient Optimization: Develop a gradient elution program that provides adequate resolution of all peaks within a reasonable run time.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Workflow for Stability-Indicating HPLC Method Development
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. evotec.com [evotec.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. scispace.com [scispace.com]
Quantum Chemical Blueprint: A Technical Guide to Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of Isoindoline-5-carbonitrile using quantum chemical calculations. In the absence of specific published experimental data for this molecule, this document outlines a robust computational methodology based on established practices for similar isoindoline and isoindole derivatives. The aim is to furnish a foundational framework for researchers to conduct, interpret, and apply these calculations in the context of drug discovery and materials science.
Introduction to this compound
Isoindoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anticonvulsants, anti-inflammatory agents, and in the development of novel therapeutics.[1][2] The introduction of a carbonitrile group at the 5-position of the isoindoline scaffold can significantly influence its electronic properties, reactivity, and potential as a pharmacophore. Quantum chemical calculations provide a powerful in-silico approach to elucidate the molecular properties that govern its biological activity and chemical behavior.[3][4]
Computational Methodology
The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for organic molecules.[5]
Software and Level of Theory
-
Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Maestro.
-
Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a suitable and widely used choice for such calculations, having demonstrated reliability for organic molecules.[6][7]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on both heavy atoms and hydrogen atoms, as well as polarization functions (d,p), which are crucial for accurately describing the electronic distribution in a molecule containing heteroatoms and a nitrile group.[6]
Experimental Protocols: Step-by-Step Computational Workflow
-
Geometry Optimization: An initial 3D structure of this compound is constructed. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8] These calculations also provide theoretical infrared (IR) spectra.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to obtain detailed electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.
Data Presentation: Predicted Molecular Properties
The following tables summarize the type of quantitative data generated from the proposed computational study. The values presented are representative and based on calculations for structurally similar molecules found in the literature.
Molecular Geometry
The optimized geometric parameters provide a detailed picture of the three-dimensional structure of the molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.41 |
| C-N (isoindoline ring) | ~1.47 | |
| C=O | ~1.21 | |
| C-C≡N | ~1.45 | |
| C≡N | ~1.16 | |
| **Bond Angles (°) ** | C-N-C (isoindoline ring) | ~112 |
| N-C=O | ~125 | |
| C-C-C (aromatic) | 118 - 122 | |
| Dihedral Angles (°) | C-C-N-C | Defines ring puckering |
Table 1: Predicted geometric parameters for this compound.
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in the structural characterization of the molecule.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 - 3450 |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C=O Stretch | Imide Carbonyl | 1690 - 1780[3][9] |
| C-N Stretch | Amine | 1250 - 1350 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Electronic Properties and Reactivity Descriptors
The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the electronic behavior and reactivity of the molecule.[10] The HOMO-LUMO energy gap is a key parameter for determining molecular electrical transport properties.[10][11]
| Property | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |
| Ionization Potential | IP | -EHOMO | ~ 6.5 |
| Electron Affinity | EA | -ELUMO | ~ 1.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.5 |
| Global Softness | S | 1/(2η) | ~ 0.2 |
Table 3: Predicted electronic properties and global reactivity descriptors for this compound.
Visualization of Computational Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the computational processes and the interplay between different calculated properties.
Conclusion
This technical guide provides a standardized and robust protocol for the quantum chemical investigation of this compound. The detailed methodology and representative data serve as a valuable resource for researchers in computational chemistry and drug development. These theoretical insights into the molecule's geometry, vibrational spectra, and electronic properties are instrumental in predicting its reactivity, guiding synthetic efforts, and understanding its potential interactions with biological targets. The application of these computational techniques can significantly accelerate the discovery and development of new therapeutic agents based on the isoindoline scaffold.
References
- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crystal.unito.it [crystal.unito.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mjfas.utm.my [mjfas.utm.my]
In-Depth Technical Guide to Isoindoline-5-carbonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of isoindoline-5-carbonitrile derivatives and their analogs. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The incorporation of a carbonitrile group at the 5-position significantly influences the electronic properties of the molecule, offering a versatile handle for further chemical modification and a key interaction point with various biological targets. This document details the synthetic methodologies, quantitative biological data, and experimental protocols for this promising class of compounds.
Core Synthetic Strategies
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the bicyclic isoindoline system and the introduction of the 5-cyano group.
A prevalent method for the synthesis of isoindolinones, which are oxidized forms of isoindolines, is a one-pot reaction starting from 2-benzoylbenzoic acid. This efficient approach utilizes chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions to yield a diverse range of isoindolinone derivatives.
Another key synthetic route involves the modification of phthalic anhydride or phthalimide precursors. For instance, N-substituted isoindole-1,3-diones can be readily prepared from an anhydride precursor. The Sandmeyer reaction is a classic and effective method for producing isatin-5-carbonitrile, a related precursor that can be further elaborated to this compound derivatives.
More complex isoindoline-based structures, including those with therapeutic potential as PARP inhibitors, often start from substituted phthalic acid derivatives. For example, the synthesis of 3-oxoisoindoline-4-carboxamides, a class of potent PARP inhibitors, has been described. A specific synthesis of a related fluoro-isoindolinone involved benzylic bromination of a methyl ester precursor, followed by a one-pot nucleophilic displacement and ring closure, C1 methylation, and subsequent cyanation to introduce the nitrile group.
Biological Activity and Therapeutic Potential
This compound derivatives and their analogs have demonstrated a wide spectrum of biological activities, with significant potential in oncology, neurodegenerative diseases, and infectious diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant area of interest for isoindoline derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP inhibitors have emerged as a successful class of targeted anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]
The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This mimicry allows isoindolinone-based compounds to act as competitive inhibitors at the enzyme's catalytic site.[2] Several isoindolinone-containing compounds have been developed as potent PARP inhibitors, with some exhibiting promising profiles for treating central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.[2][3]
The development of stereospecific inhibitors, such as NMS-P515, has demonstrated that a single enantiomer can be responsible for the majority of the biological activity, highlighting the importance of stereochemistry in drug design.
Enzyme Inhibition Beyond PARP
Beyond PARP, isoindoline and isoindolinone derivatives have shown inhibitory activity against a range of other enzymes. Certain isoindolinone derivatives are potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[4] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.[4]
Additionally, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
Other Therapeutic Areas
The isoindoline scaffold is present in a number of clinically used drugs with diverse indications, including multiple myeloma, inflammation, and hypertension.[5] Analogs have also been explored for their potential as:
-
Anticancer agents: Acting through mechanisms other than PARP inhibition.[4]
-
Antimicrobial and antioxidant agents. [4]
-
Analgesic and anti-inflammatory agents: Through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected this compound derivatives and analogs.
Table 1: PARP1 Inhibitory Activity of Representative Isoindolinone Derivatives
| Compound Reference | PARP1 IC50 (nM) |
| Exemplary Compound 1 | < 10 |
| Exemplary Compound 2 | 10 - 100 |
| Exemplary Compound 3 | 100 - 500 |
Data extracted from patent WO2024261709A1 for representative compounds.
Table 2: Biochemical and Cellular Activity of Isoindolinone PARP Inhibitor NMS-P515 and its Enantiomer
| Compound | Biochemical Assay (PARP-1 Kd, µM) | Cellular PAR Assay (HeLa, IC50, µM) |
| (±)-13 | <0.03 | 0.050 |
| NMS-P515 ((S)-13) | <0.03 | 0.027 |
| (R)-13 | 1.32 | 0.162 |
Data from "Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515".[6][7]
Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Isoindolinone Derivatives
| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |
| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |
| 2b | 45.71 ± 15.63 | 43.07 ± 0.933 | 55.48 ± 14.82 | 48.96 ± 0.741 |
| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| 2d | 33.52 ± 10.11 | 35.81 ± 0.517 | 39.85 ± 9.47 | 33.47 ± 0.488 |
| 2e | 22.06 ± 6.25 | 24.19 ± 0.362 | 25.33 ± 7.18 | 21.05 ± 0.256 |
| 2f | 16.09 ± 4.14 | 15.37 ± 0.211 | 14.87 ± 3.25 | 16.74 ± 0.133 |
Data from "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles...".[4]
Experimental Protocols
General Synthesis of Novel Isoindolinone Derivatives (2a-f)
To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane, chlorosulfonyl isocyanate (1.1 eq) was added. The mixture was stirred at room temperature for 2 hours. Subsequently, 1 mL of the corresponding alcohol (ROH) was added, and stirring was continued at room temperature for an additional hour. After the reaction was complete, the volatile components were removed under reduced pressure. The resulting residue was purified by thin-layer chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.[4]
PARP1 Enzymatic Assay
The determination of IC50 values for PARP1 inhibition was performed in 384-well plates utilizing a commercially available PARP1 assay kit. The experiments were conducted following the manufacturer's instructions. This type of assay typically measures the incorporation of biotinylated NAD+ into histone proteins, and the signal is detected using a streptavidin-conjugated reporter.
Cellular PARP Activity Assay (PAR Assay)
HeLa cells were treated with the test compounds for a specified period. Following treatment, the cells were lysed, and the levels of poly(ADP-ribose) (PAR) were quantified. This can be achieved through various methods, including ELISA-based assays or Western blotting using an anti-PAR antibody. The IC50 value represents the concentration of the compound that causes a 50% reduction in PAR levels.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the compounds on human carbonic anhydrase I and II were evaluated. The assay measures the esterase activity of the enzyme, and the inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.
Visualizations
Caption: Mechanism of action of isoindoline-based PARP inhibitors.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | CoLab [colab.ws]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Substituted Isoindoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in the study and application of substituted isoindoline compounds. These nitrogen-containing heterocyclic scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The tautomeric state of a substituted isoindoline can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling tautomeric equilibria is paramount for the rational design and development of novel therapeutics, as it directly impacts molecular recognition, receptor binding, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of tautomerism in substituted isoindoline systems, detailing the structural basis of this isomerism, the influence of substituents and environmental factors on tautomeric preference, and the experimental and computational methodologies employed for its characterization. A particular focus is placed on the practical implications for drug discovery and development, illustrated by the role of tautomerism in the mechanism of action of relevant drug molecules.
Introduction to Tautomerism in Isoindoline Systems
Isoindoline and its derivatives can exhibit several forms of tautomerism, with the most common being prototropic tautomerism, which involves the migration of a proton. For the parent isoindole, two primary tautomers exist: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). The equilibrium between these forms is delicately balanced and can be significantly shifted by substitution on the isoindole core.[1]
Another important type of tautomerism observed in derivatives of isoindoline is ring-chain tautomerism. This process involves the reversible intramolecular addition of a nucleophile to a carbonyl or imine group, leading to the formation of a cyclic tautomer from an open-chain precursor. This equilibrium is particularly relevant in the design of prodrugs and in understanding the metabolic activation of certain isoindoline-based pharmaceuticals.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is a critical parameter that dictates the predominant species in a given environment. This equilibrium is influenced by electronic effects of substituents, steric hindrance, solvent polarity, and temperature.
Influence of Substituents on Tautomer Ratios
Substituents on the isoindoline ring can have a pronounced effect on the relative stability of the 1H- and 2H-tautomers. Electron-donating groups and substituents that can extend conjugation tend to favor the 1H-isoindole form.[1] The following table summarizes the tautomer ratios for a series of substituted isoindoles.
| Substituent (R) at C3 | Tautomer Ratio (1H : 2H) | Solvent | Reference |
| H | Predominantly 2H | - | [1] |
| Methyl | Favors 1H | - | [1] |
| Aryl (electron-rich) | Increasingly favors 1H | - | [1] |
| OR' (e.g., OMe) | Exclusively 1H | - | [1] |
| NR'₂ | Exclusively 1H | - | [1] |
Solvent Effects on Tautomeric Equilibrium
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium. Hydroxylic solvents tend to favor the 1H-isoindole tautomer by acting as hydrogen-bond acceptors for the imine nitrogen.[1] In contrast, polar aprotic solvents can favor the 2H-isoindole form, where the heterocyclic nitrogen can act as a hydrogen-bond donor.[1]
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the ratio of tautomers in solution.
Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the substituted isoindoline compound (e.g., 5-10 mg).
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good signal separation for the distinct tautomers.
-
For absolute quantification, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquire a standard ¹H NMR spectrum. For quantitative accuracy, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for full magnetization recovery.
-
To enhance accuracy by removing ¹³C satellites, a ¹³C-decoupled ¹H NMR experiment can be performed.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate software, applying baseline and phase correction.
-
Identify and assign the characteristic, well-resolved signals for each tautomer. For 1H- and 2H-isoindoles, the signals for the protons at the C1 position are often diagnostic.
-
Integrate the selected signals for each tautomer.
-
The molar ratio of the tautomers is directly proportional to the ratio of their integral values, divided by the number of protons giving rise to each signal.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to distinguish between tautomers that possess different chromophoric systems.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a series of solutions of the substituted isoindoline compound in the solvent of interest at different, accurately known concentrations.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum of the blank solution to establish a baseline.
-
Record the absorbance spectra of the sample solutions over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) characteristic of each tautomer. The 2H-isoindole tautomer, with its extended conjugation, typically exhibits a longer wavelength absorption band compared to the 1H-isomer.
-
By applying Beer-Lambert law and, if necessary, deconvolution techniques to overlapping bands, the relative concentrations of the tautomers can be determined.
-
Computational Chemistry Workflow for Tautomer Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and corroborating experimental findings.
Computational Workflow for DFT-based Tautomer Analysis:
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers of the substituted isoindoline compound using molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).
-
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment.
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation and Population Analysis:
-
Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy.
-
The relative populations of the tautomers at a given temperature (T) can be estimated using the Boltzmann distribution, based on the differences in their Gibbs free energies (ΔG).
-
Tautomerism in Drug Action: The Case of Pazopanib and VEGFR2 Signaling
The tautomeric state of a drug molecule can be critical for its interaction with its biological target. A relevant example is the kinase inhibitor pazopanib, which, although containing an indazole core (an isomer of isoindole), illustrates the importance of tautomerism in drug-target binding. Pazopanib is an inhibitor of multiple tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
The VEGFR2 signaling pathway is initiated by the binding of VEGF, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, triggering downstream cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promoting cell proliferation, migration, and survival.
Pazopanib inhibits this pathway by competing with ATP for binding to the kinase domain of VEGFR2. The specific tautomeric form of the indazole ring in pazopanib is crucial for its hydrogen bonding interactions within the ATP-binding pocket of the VEGFR2 enzyme. Computational and structural studies suggest that the less common tautomer may be the one that preferentially binds to the kinase.
Conclusion
The tautomerism of substituted isoindoline compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of tautomeric equilibria are essential for medicinal chemists and drug development professionals. The judicious application of experimental techniques, particularly quantitative NMR, and computational methods provides the necessary tools to elucidate tautomeric preferences. As illustrated by the example of kinase inhibitors, harnessing the specific properties of different tautomers can be a powerful strategy in the design of more potent and selective therapeutic agents. This guide provides a foundational framework for researchers to navigate the complexities of isoindoline tautomerism in their scientific endeavors.
References
An In-depth Technical Guide to Isoindoline-5-carbonitrile (CAS Number: 263888-58-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
Isoindoline-5-carbonitrile is a heterocyclic organic compound featuring a fused benzene and pyrrolidine ring system, with a nitrile functional group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry, primarily in the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value |
| CAS Number | 263888-58-0 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Purity (Typical) | ≥95% |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a plausible synthetic route can be constructed based on general methods for isoindoline synthesis and functional group transformations found in the chemical literature and patent filings.
A likely synthetic pathway involves the following key steps:
-
Synthesis of a Protected Isoindoline Precursor: A common starting point is the synthesis of an N-protected isoindoline derivative bearing a functional group at the 5-position that can be readily converted to a nitrile. For instance, the synthesis of tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate serves as a relevant precursor.
-
Conversion of Formyl to Nitrile Group: The aldehyde functional group can be converted to a nitrile. A standard laboratory procedure for this transformation is a two-step, one-pot reaction involving the formation of an oxime followed by dehydration.
-
Deprotection of the Isoindoline Nitrogen: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free isoindoline. This is typically achieved under acidic conditions.
Logical Workflow for Synthesis:
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related structures.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.8 ppm) for the three protons on the benzene ring. Two singlets or a pair of coupled doublets in the aliphatic region (approx. 4.0-4.5 ppm) for the two sets of methylene protons (CH₂) of the isoindoline ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the nitrile group being significantly deshielded. A signal for the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. Signals for the two methylene carbons of the isoindoline ring. |
| **FT-IR (cm⁻¹) ** | A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons. |
| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ at approximately 144.17. Fragmentation patterns would likely involve the loss of HCN and cleavage of the isoindoline ring. |
Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited in the public domain. However, the isoindoline scaffold is a key pharmacophore in many compounds targeting important cellular signaling pathways, suggesting that derivatives of this compound could exhibit significant biological activity.
Potential as a PI3K/Akt/mTOR Pathway Modulator
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several isoindolinone derivatives have been identified as potent inhibitors of this pathway. This compound serves as a key starting material for the synthesis of such inhibitors.
Signaling Pathway Diagram:
An In-depth Technical Guide to Isoindoline-5-carbonitrile: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines potential synthetic approaches based on established methodologies for related compounds, and explores the broader biological context of the isoindoline scaffold.
Physicochemical Properties
This compound is a derivative of isoindoline, featuring a nitrile group at the 5-position of the bicyclic aromatic structure. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Canonical SMILES | C1N(CC2=CC=C(C=C2)C#N)C1 | |
| InChI Key | InChI=1S/C9H8N2/c10-7-4-1-5-2-3-11-6-5/h1,4,6,11H,2-3H2 | |
| CAS Number | 263888-58-0 | [1] |
Synthetic Approaches
Conceptual Experimental Protocol: Catalytic Hydrogenation of Phthalonitrile Derivative
This protocol is a generalized procedure based on the synthesis of the parent isoindoline from phthalonitrile and would require optimization for this compound.
Materials:
-
4-cyanophthalonitrile (starting material)
-
5% Platinum on carbon (Pt/C) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (high pressure)
-
Nitrogen gas (for inerting)
-
Standard glassware for organic synthesis
-
Autoclave or high-pressure hydrogenation apparatus
Procedure:
-
In a suitable autoclave, a solution of 4-cyanophthalonitrile in anhydrous tetrahydrofuran is prepared.
-
A catalytic amount of 5% Pt/C (typically 10-25% by weight of the starting material) is added to the solution.[3]
-
The autoclave is sealed and purged several times with nitrogen gas to ensure an inert atmosphere.
-
The system is then pressurized with hydrogen gas to a pressure range of 100 to 180 bars.[3]
-
The reaction mixture is heated to a temperature between 30 to 100°C and stirred vigorously for 5 to 6 hours.[3]
-
Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The system is purged again with nitrogen gas.
-
The reaction mixture is filtered to remove the Pt/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the THF solvent.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization from an appropriate solvent.
Disclaimer: The experimental protocols and biological pathways described herein are based on general knowledge of related compounds and are for informational purposes only. Specific experimental conditions for the synthesis and biological evaluation of this compound would require dedicated research and development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with biological targets. The incorporation of a carbonitrile group at the 5-position of the isoindoline ring offers a versatile synthetic handle for the elaboration into various functional groups commonly found in kinase inhibitors. This document provides a detailed methodology for the synthesis of a hypothetical series of kinase inhibitors based on the isoindoline-5-carbonitrile core, targeting the PI3K/AKT/mTOR signaling pathway.
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for the development of novel anticancer therapeutics.[2] The protocols outlined below describe the synthesis of a core this compound intermediate and its subsequent functionalization to generate a library of potential PI3K inhibitors.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade in cellular growth and proliferation. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT. Activated AKT proceeds to modulate a variety of downstream targets, including mTOR, to promote cell growth, survival, and proliferation.[2]
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The general synthetic strategy involves a two-stage process. The first stage is the construction of the core this compound scaffold. The second stage involves the functionalization of this core to generate the final kinase inhibitors. This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)this compound (Core Intermediate)
Materials:
-
2,3-bis(bromomethyl)benzonitrile
-
p-Anisidine (4-methoxyaniline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add 2,3-bis(bromomethyl)benzonitrile (1.0 g, 3.44 mmol), p-anisidine (0.47 g, 3.78 mmol), and potassium carbonate (1.43 g, 10.32 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain the reaction at reflux for 16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to yield the pure 2-(4-methoxyphenyl)this compound.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-N-(pyridin-4-yl)isoindoline-5-carboxamide (Hypothetical Kinase Inhibitor)
Materials:
-
2-(4-methoxyphenyl)this compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
4-Aminopyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, workup, and purification
Procedure:
Part A: Hydrolysis of the Nitrile
-
In a 50 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)this compound (0.5 g, 2.01 mmol) in 20 mL of ethanol.
-
Add a solution of sodium hydroxide (0.4 g, 10.0 mmol) in 5 mL of water.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with 20 mL of water and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-(4-methoxyphenyl)isoindoline-5-carboxylic acid.
Part B: Amide Coupling
-
To a 50 mL round-bottom flask, add 2-(4-methoxyphenyl)isoindoline-5-carboxylic acid (0.2 g, 0.74 mmol), 4-aminopyridine (0.084 g, 0.89 mmol), and HATU (0.34 g, 0.89 mmol).
-
Add 10 mL of anhydrous DMF to the flask.
-
Cool the mixture to 0 °C in an ice bath and add DIPEA (0.26 mL, 1.48 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the final product, 2-(4-methoxyphenyl)-N-(pyridin-4-yl)isoindoline-5-carboxamide.
Quantitative Data
The following table presents hypothetical biological data for a series of synthesized isoindoline-5-carboxamide derivatives as inhibitors of PI3Kα.
| Compound ID | R¹ Substituent | R² Substituent | PI3Kα IC₅₀ (nM) |
| IZ-01 | 4-methoxyphenyl | pyridin-4-yl | 150 |
| IZ-02 | 4-chlorophenyl | pyridin-4-yl | 125 |
| IZ-03 | phenyl | pyridin-4-yl | 250 |
| IZ-04 | 4-methoxyphenyl | pyrimidin-2-yl | 95 |
| IZ-05 | 4-methoxyphenyl | 4-(trifluoromethyl)phenyl | 310 |
Structure-Activity Relationship (SAR) Summary
-
Substitution on the N-phenyl ring (R¹) influences potency, with electron-withdrawing groups (e.g., chloro) potentially leading to slightly improved activity (IZ-02 vs. IZ-03).
-
The nature of the amide substituent (R²) is critical for activity. A pyrimidinyl group (IZ-04) appears to be more favorable than a pyridinyl group (IZ-01).
-
A non-basic aromatic substituent at R² (IZ-05) resulted in a significant loss of potency, suggesting a key interaction for the basic nitrogen in the R² heterocycle.
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of novel kinase inhibitors. The protocols provided herein offer a robust and flexible synthetic route for the generation of a library of isoindoline-5-carboxamide derivatives. The modular nature of the synthesis allows for extensive exploration of the structure-activity relationship to optimize potency and selectivity against target kinases such as PI3Kα. Further optimization of the substituents at the R¹ and R² positions could lead to the discovery of potent and selective kinase inhibitors for further development as therapeutic agents.
References
N-Alkylation Protocols for Isoindoline-5-carbonitrile: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of isoindoline-5-carbonitrile. While specific literature on the N-alkylation of this exact molecule is limited, the following protocols are based on well-established methods for the N-alkylation of related heterocyclic compounds such as indolines and isoindolines. The methodologies have been adapted to be compatible with the nitrile functional group.
Application Notes
N-alkylated isoindoline derivatives are important scaffolds in medicinal chemistry and drug discovery. The introduction of various alkyl groups on the isoindoline nitrogen allows for the modulation of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This compound is a versatile starting material, with the nitrile group offering a handle for further chemical transformations.
The choice of N-alkylation protocol depends on the desired alkyl substituent and the available starting materials. The two primary methods detailed here are:
-
Direct N-Alkylation with Alkyl Halides: This is a classical and straightforward approach suitable for introducing primary and some secondary alkyl groups. The reaction proceeds via an SN2 mechanism and requires a base to deprotonate the isoindoline nitrogen. Care must be taken to avoid over-alkylation and to ensure the compatibility of the reaction conditions with the nitrile group.
-
Reductive Amination with Aldehydes and Ketones: This method is ideal for synthesizing a diverse range of N-alkylated derivatives, including those with more complex and sterically hindered alkyl groups. The reaction involves the formation of an intermediate iminium ion, which is then reduced in situ. This one-pot procedure is often highly efficient and chemoselective.
Chemoselectivity Considerations: The nitrile group in this compound is generally stable under the basic conditions of direct alkylation and is not readily reduced by mild reducing agents like sodium borohydride derivatives used in reductive amination. However, harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile and should be avoided if the nitrile functionality is to be retained.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Workflow Diagram:
Caption: General workflow for direct N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile or DMF (0.1-0.2 M), add the alkyl halide (1.1-1.5 eq).
-
Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated this compound.
Quantitative Data Summary (Expected):
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodomethane | K₂CO₃ | CH₃CN | 60 | 4-6 | 85-95 |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 6-8 | 80-90 |
| Ethyl bromoacetate | Cs₂CO₃ | CH₃CN | 70 | 5-7 | 75-85 |
Protocol 2: Reductive Amination with Aldehydes and Ketones
This protocol details the N-alkylation of this compound via reductive amination with a carbonyl compound.
Workflow Diagram:
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in 1,2-dichloroethane or methanol (0.1-0.2 M), add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated this compound.
Quantitative Data Summary (Expected):
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% in H₂O) | STAB | DCE | RT | 2-4 | 80-90 |
| Benzaldehyde | STAB | DCE | RT | 4-6 | 75-85 |
| Acetone | NaBH₃CN | MeOH | RT | 6-8 | 70-80 |
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where an N-alkylated this compound derivative could act as an antagonist for a G-protein coupled receptor (GPCR), a common target class for such scaffolds.
Caption: Hypothetical GPCR antagonism by an N-alkylated isoindoline.
Application Notes & Protocols: Isoindoline-5-carbonitrile as a Scaffold in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a number of approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The isoindoline-1-one framework, a close relative, is also found in a variety of natural products with therapeutic potential.[4][5]
This document outlines the use of isoindoline-5-carbonitrile as a versatile scaffold for the parallel synthesis of compound libraries aimed at drug discovery. This scaffold is particularly attractive as it offers two distinct points for diversification:
-
The Isoindoline Nitrogen (N-2): This secondary amine can be readily functionalized with a wide array of substituents.
-
The 5-Carbonitrile Group: The nitrile functionality is a versatile chemical handle that can be transformed into various other groups, such as amines, amides, carboxylic acids, or ketones.[6][7]
The ability to introduce diversity at these two positions allows for a comprehensive exploration of the chemical space around the isoindoline core, making it an ideal starting point for hit identification and lead optimization campaigns. This application note provides a proposed workflow, representative protocols, and data for the solution-phase parallel synthesis of a library of this compound derivatives.[8][9]
Overview of the Parallel Synthesis Workflow
The proposed strategy involves a multi-step solution-phase synthesis workflow designed for library production in a parallel format (e.g., in a 24 or 96-well plate).[10] The workflow is divided into two main stages: synthesis of a common intermediate and subsequent diversification.
Figure 1: Proposed workflow for the parallel synthesis of an this compound based library.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and library sizes.
Protocol 1: Synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate (Common Intermediate)
This protocol describes a potential route to the N-Boc protected common intermediate, starting from commercially available materials.
-
Step A: Synthesis of 1,2-bis(bromomethyl)-4-cyanobenzene
-
To a solution of 4-methyl-2-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,2-bis(bromomethyl)-4-cyanobenzene.
-
-
Step B: Synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate
-
Dissolve tert-butyl carbamate (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of 1,2-bis(bromomethyl)-4-cyanobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc protected intermediate.
-
Protocol 2: Parallel Library Synthesis
This protocol is designed for a 24-well plate format. All liquid handling can be performed using automated or manual multi-channel pipettes.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of tert-butyl 5-cyanoisoindoline-2-carboxylate in dichloromethane (DCM).
-
Prepare a 0.6 M stock solution for each building block (e.g., a diverse set of 24 carboxylic acids for amidation) in a suitable solvent (e.g., DMF).
-
Prepare stock solutions of necessary reagents: 4 M HCl in dioxane, triethylamine (TEA) (1.0 M in DCM), and a coupling agent like HATU (0.6 M in DMF).
-
-
Step A: N-Boc Deprotection
-
Dispense 1.0 mL of the intermediate stock solution into each well of the 24-well plate.
-
Add 1.0 mL of 4 M HCl in dioxane to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Remove the solvent under a stream of nitrogen or by centrifugal evaporation.
-
Wash the resulting this compound hydrochloride salt with diethyl ether and dry under vacuum.
-
-
Step B: Diversification at N-2 (Amide Coupling Example)
-
To each well containing the dried salt, add 1.0 mL of DMF.
-
Add 0.5 mL of TEA solution to each well to neutralize the salt.
-
Dispense 1.0 mL of a unique carboxylic acid stock solution into each corresponding well.
-
Dispense 1.0 mL of the HATU stock solution into each well.
-
Seal the plate and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 1.0 mL of water to each well.
-
Extract the products using a liquid-liquid extraction manifold with ethyl acetate (3 x 2 mL).
-
Combine the organic extracts for each well in a new plate and concentrate to dryness.
-
Purify the compounds using parallel HPLC.
-
Protocol 3: Diversification of the 5-Carbonitrile Group (Example: Reduction to Amine)
This step can be performed on the entire intermediate library generated in Protocol 2.
-
Reaction Setup:
-
Dissolve the library of N-substituted isoindoline-5-carbonitriles in a suitable solvent (e.g., THF) in a new 24-well plate.
-
In a separate vessel, prepare a solution or slurry of a reducing agent like LiAlH₄ or a safer alternative like borane-THF complex (BH₃·THF).
-
Carefully add the reducing agent to each well at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to yield the library of (N-substituted-isoindolin-5-yl)methanamines. This new library can be further diversified through reactions like acylation or reductive amination.
-
Representative Data
The following table presents hypothetical data for a small, representative library synthesized using the protocols described above. This data is intended for illustrative purposes, reflecting typical outcomes for solution-phase parallel synthesis.
| Compound ID | R1-Group (from Carboxylic Acid) | Molecular Weight ( g/mol ) | Yield (%)* | Purity (%)** |
| LIB-001 | Phenyl | 248.31 | 78 | >95 |
| LIB-002 | 4-Chlorophenyl | 282.75 | 72 | >95 |
| LIB-003 | 3-Methoxyphenyl | 278.33 | 81 | >95 |
| LIB-004 | Thiophen-2-yl | 254.33 | 65 | >95 |
| LIB-005 | Cyclohexyl | 254.35 | 85 | >95 |
| LIB-006 | Pyridin-3-yl | 249.29 | 58 | >90 |
*Note: Yields are calculated after parallel purification and are considered good for a multi-step parallel synthesis. **Note: Purity is determined by LC-MS analysis at a standard wavelength (e.g., 254 nm).
Potential Biological Applications and Targets
Derivatives of the isoindoline scaffold have been investigated for a multitude of biological activities.[1][11] A library of compounds based on the this compound scaffold could be screened against various targets. For example, many kinase inhibitors feature a core heterocycle with appended functionalities that occupy specific pockets in the ATP-binding site. The diversification strategy presented allows for the generation of molecules with varied steric and electronic properties that could potentially inhibit protein kinases involved in cell proliferation and survival pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoindoline-5-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isoindoline-5-carbonitrile as a fragment in fragment-based drug discovery (FBDD). The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a carbonitrile group at the 5-position offers a valuable hydrogen bond acceptor, potentially enhancing binding affinity and selectivity to various biological targets.[4]
While direct literature on the specific use of this compound in FBDD campaigns is emerging, its structural similarity to other well-studied fragments, such as isoquinoline and isatin derivatives, provides a strong rationale for its inclusion in fragment libraries.[4][5] These notes will cover the rationale for its use, hypothetical screening data, and detailed protocols for its application in FBDD workflows.
Rationale for Use: The Isoindoline Scaffold in FBDD
The isoindoline core is a versatile bicyclic heterocyclic compound that has been successfully employed in the development of drugs for a wide range of indications, including cancer, inflammation, and neurodegenerative diseases.[1][2][3] Its rigid structure presents a well-defined vector for chemical modifications, making it an ideal starting point for fragment elaboration.
The 5-carbonitrile functional group is a key feature, offering several advantages in a fragment context:
-
Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions within protein binding pockets.[4]
-
Metabolic Stability: The carbonitrile is generally a metabolically stable group.
-
Synthetic Handle: The nitrile can be readily converted into other functional groups, such as amines or carboxylic acids, providing synthetic routes for fragment evolution.[4]
Potential Biological Targets
Based on the known activities of related isoindoline and isatin derivatives, this compound is a promising fragment for screening against several important classes of drug targets:
-
Protein Kinases: The planar ring system of isoindoline derivatives can participate in stacking interactions within the ATP-binding pocket of kinases. The 5-carbonitrile can further enhance binding affinity.[4]
-
Proteases: Derivatives of the related isatin scaffold have shown potent inhibition of proteases, such as the SARS-CoV-2 3C-like protease.[4]
-
Carbonic Anhydrases: Isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[6]
-
Acetylcholinesterase (AChE): Certain isoindole derivatives are known to inhibit AChE, a key target in Alzheimer's disease therapy.[3]
Data Presentation: Hypothetical Screening Data
The following tables represent plausible data that could be obtained from screening this compound against a panel of protein kinases. This data is illustrative and serves to provide a framework for presenting actual experimental results.
Table 1: Biophysical Screening Hits for this compound
| Target Protein | Screening Method | Hit Confirmation | Binding Affinity (KD) | Ligand Efficiency (LE) |
| Kinase A | Surface Plasmon Resonance (SPR) | Yes | 150 µM | 0.35 |
| Kinase B | NMR Spectroscopy (1H-15N HSQC) | Yes | 300 µM | 0.31 |
| Kinase C | Thermal Shift Assay (TSA) | Yes | ΔTm = 2.5 °C | N/A |
| Kinase D | X-ray Crystallography | No | - | - |
Table 2: Initial Structure-Activity Relationship (SAR) Data for Kinase A
| Compound | Modification | IC50 (µM) |
| This compound | Parent Fragment | 870 |
| Derivative 1 | N-methylation | 550 |
| Derivative 2 | 6-fluoro substitution | 400 |
| Derivative 3 | 4-amino substitution | >1000 |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign involving this compound are provided below.
This protocol describes a general method for the synthesis of the core isoindoline scaffold, which can be adapted for the synthesis of this compound from the corresponding 4-cyanophthalonitrile.
Materials:
-
Phthalonitrile
-
5% Platinum on carbon (Pt/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Dissolve 100 g of phthalonitrile in tetrahydrofuran in an autoclave.
-
Add 20 g of 5% Pt/C catalyst to the solution.
-
Purge the autoclave with nitrogen gas.
-
Heat the mixture to 60°C.
-
Apply a hydrogen pressure of 180 bars for 5-6 hours.
-
After the reaction is complete, decompress the autoclave and purge with nitrogen.
-
Filter the mixture to remove the catalyst.
-
Distill the filtrate at atmospheric pressure to remove the tetrahydrofuran.
-
Distill the residue under a vacuum of 23 mbars at 100°C to obtain isoindoline.[7][8]
Objective: To identify binding of this compound to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer, typically ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the binding affinity (KD).
Objective: To confirm the binding of this compound to the target protein and identify the binding site by observing chemical shift perturbations.
Materials:
-
15N-labeled target protein
-
NMR buffer (e.g., phosphate buffer in D2O)
-
This compound stock solution
-
NMR spectrometer
Procedure:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add a stoichiometric excess of this compound to the protein sample.
-
Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.
-
Overlay the two spectra and identify amino acid residues with significant chemical shift perturbations, indicating they are in or near the binding site.
Visualizations
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Caption: Inhibition of a protein kinase signaling pathway by an isoindoline-based inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Dioxoindoline-5-carbonitrile|CAS 61394-92-1 [benchchem.com]
- 5. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 8. Isoindoline synthesis - chemicalbook [chemicalbook.com]
Application of Isoindoline Derivatives in Agricultural Chemistry: A Review of Current Research
While specific research on the direct application of Isoindoline-5-carbonitrile in agricultural chemistry is not extensively documented in publicly available literature, the broader class of isoindoline derivatives has emerged as a promising scaffold for the development of novel agrochemicals. This document provides a detailed overview of the application of various isoindoline derivatives as herbicides, fungicides, and insecticides, based on current scientific findings.
Herbicidal Applications of Isoindoline Derivatives
Isoindoline-1,3-dione substituted benzoxazinone derivatives have demonstrated significant potential as herbicides. These compounds are noted for inducing symptoms typical of protoporphyrinogen oxidase (Protox) inhibitor herbicides, such as leaf cupping, crinkling, bronzing, and necrosis.
Quantitative Data on Herbicidal Activity
The herbicidal effectiveness of three series of isoindolinedione substituted benzoxazinone derivatives (Chemical Groups A, B, and C) has been evaluated. The general order of effectiveness was found to be C > A > B.[1][2] Several lead compounds from Group C exhibited potent pre-emergent herbicidal activity against a range of common weeds.[1][2]
| Compound | Target Weeds | Application Rate (g a.i./ha) | Efficacy (% control) | Crop Safety | Reference |
| C10 | Abutilon theophrasti, Chenopodium album, Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galli, Setaria viridis | 75 | >80% (pre- and post-emergence) | Safer than flumioxazin on peanut, soybean, maize, and cotton | [1][2] |
| C12 | Abutilon theophrasti, Chenopodium album, Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galli, Setaria viridis | 75 | >80% (pre- and post-emergence) | Safer than flumioxazin on peanut, soybean, maize, and cotton | [1][2] |
| C13 | Abutilon theophrasti, Chenopodium album, Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galli, Setaria viridis | 75 | >80% (pre- and post-emergence) | Safer than flumioxazin on peanut, soybean, maize, and cotton | [1][2] |
Experimental Protocols
Synthesis of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives (General Procedure): A detailed synthesis protocol for these compounds is described in the literature.[2] The general approach involves the reaction of appropriate substituted benzoxazinone intermediates with isoindoline-1,3-dione precursors. The final products are purified and characterized using techniques such as 1H NMR, IR, mass spectroscopy, and elemental analysis.[1][2]
Herbicidal Activity Bioassay (Pot Test):
-
Plant Cultivation: Weed species are cultivated in pots containing a suitable growth medium.
-
Compound Application: The test compounds are formulated as wettable powders or emulsifiable concentrates and applied at specified rates (e.g., 75 g a.i./ha). Applications can be made pre-emergence (before weed seedlings emerge) or post-emergence (after weed seedlings have emerged).
-
Evaluation: Herbicidal injury is assessed visually at set intervals after treatment (e.g., 14-21 days). The efficacy is typically rated on a percentage scale, where 0% represents no injury and 100% represents complete plant death.[2]
Logical Workflow for Herbicidal Activity Screening
Caption: Workflow for the discovery and evaluation of novel herbicidal isoindoline derivatives.
Fungicidal Applications of Isoindoline Derivatives
Novel isoindoline-2-yl putrescines have been synthesized and evaluated for their antifungal activity against various plant pathogens. These compounds have shown promising in vivo efficacy, suggesting a potential new class of fungicides.
Quantitative Data on Fungicidal Activity
One particular derivative, ISP3, demonstrated significant curative and protective activities against Botrytis cinerea.[3]
| Compound | Target Pathogen | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Reference |
| ISP3 | Botrytis cinerea | 100 | 91.9 | 92.6 | [3] |
ISP3 was also effective in halting the lesion expansion of gray mold, Sclerotic rot, and Fusarium scabs.[3]
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for ISP3 involves the activation of autophagy in the fungal cells.[3] Molecular docking studies suggest that ISP3 binds to the active site of BcAtg3, a key protein in the autophagy pathway, leading to the formation of numerous autophagosomes and subsequent fungal cell death.[3]
Caption: Proposed mechanism of action for the antifungal activity of ISP3.
Experimental Protocols
In Vivo Antifungal Bioassay (Detached Leaf Assay):
-
Plant Material: Healthy plant leaves (e.g., tomato, bean) are detached.
-
Treatment:
-
Curative: Leaves are first inoculated with a fungal spore suspension (e.g., Botrytis cinerea) and then treated with the test compound solution after a set incubation period.
-
Protective: Leaves are first treated with the test compound solution and then inoculated with the fungal spore suspension.
-
-
Incubation: Treated leaves are placed in a high-humidity environment to promote fungal growth.
-
Evaluation: Disease severity and lesion size are measured after a specific incubation period (e.g., 3-5 days) and compared to control groups (untreated and solvent-treated).[3]
Insecticidal Applications of Isoindoline Derivatives
The isoindoline scaffold is present in some commercially available insecticides, such as phosmet.[4] Phosmet is an organophosphate insecticide that contains an isoindoline-1,3-dione moiety.
Mechanism of Action
As an organophosphate, the primary mode of action of phosmet is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve impulses, which results in paralysis and eventual death of the insect.
Experimental Protocols
Insecticidal Bioassay (Topical Application):
-
Insect Rearing: Target insect species (e.g., larvae of a lepidopteran pest) are reared under controlled laboratory conditions.
-
Compound Application: A specific dose of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied directly to the dorsal thorax of the insect using a micro-applicator.
-
Observation: Treated insects are held in containers with a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after application.
-
Data Analysis: The dose-response relationship is determined, and values such as the LD50 (the dose required to kill 50% of the test population) are calculated.
Synthesis of the Isoindoline Core
A common method for the synthesis of the isoindoline core structure is the catalytic hydrogenation of phthalonitrile.[5][6]
Experimental Protocol for Isoindoline Synthesis
-
Reaction Setup: Phthalonitrile is dissolved in a suitable solvent, such as tetrahydrofuran, in an autoclave. A catalyst, typically 5% platinum on carbon (Pt/C), is added.[6]
-
Hydrogenation: The autoclave is purged with nitrogen, heated (e.g., to 60°C), and then pressurized with hydrogen gas (e.g., to 180 bars). The reaction is allowed to proceed for several hours (e.g., 5-6 hours).[6]
-
Workup: After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration.
-
Purification: The solvent is removed by distillation, and the resulting isoindoline is purified by vacuum distillation.[6]
Caption: General workflow for the synthesis of the isoindoline core structure.
References
- 1. Insecticidal activity of 12-epi-hapalindole J isonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Novel Isoindoline-2-Yl Putrescines as Potential Autophagy-Activated Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Isoindoline-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the isoindoline scaffold in numerous biologically active compounds.[1][2] The nitrile functionality offers a handle for further chemical transformations, making it a valuable precursor for the synthesis of diverse molecular libraries.
The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound or its halogenated precursors, providing researchers with the necessary information to incorporate this scaffold into their synthetic programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. For this compound, a precursor such as 5-bromo-isoindoline-x-carbonitrile would be required for this transformation.
Application Notes:
The successful execution of a Suzuki-Miyaura coupling with a 5-bromo-isoindoline derivative depends on the careful selection of the catalyst system, base, and solvent.
-
Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging substrates, catalysts with specialized ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provide superior results.
-
Ligand: The choice of phosphine ligand is critical. For electron-rich or sterically hindered coupling partners, bulky and electron-rich ligands like XPhos or SPhos are often effective.
-
Base: An inorganic base is required to activate the organoboron species. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, and DMF/water.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Quantitative Data Summary (Representative Examples):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Adapted from[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | Adapted from[5] |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | DMF/H₂O | 110 | 16 | 78 | Adapted from[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-isoindoline with Phenylboronic Acid
This protocol is adapted from established procedures for similar heterocyclic systems.[3]
Materials:
-
5-Bromo-isoindoline (or a suitable N-protected derivative)
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-isoindoline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq.).
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-isoindoline.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-isoindoline product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. Starting from a halogenated this compound, this method allows for the introduction of a wide range of primary and secondary amines.
Application Notes:
-
Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often highly effective, especially for coupling with less reactive aryl chlorides or for sterically hindered amines.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the reaction rate and yield.
-
Reaction Conditions: Reactions are typically run under an inert atmosphere at elevated temperatures (80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[9]
Quantitative Data Summary (Representative Examples):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 | Adapted from[10] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | Adapted from[11] |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | KOtBu | THF | 80 | 24 | 82 | General Protocol |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-isoindoline with Morpholine
This protocol is based on general procedures for Buchwald-Hartwig amination reactions.[8]
Materials:
-
5-Bromo-isoindoline (or a suitable N-protected derivative)
-
Morpholine (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas. Repeat three times.
-
Add anhydrous toluene and stir for 5 minutes at room temperature to form the active catalyst.
-
To a separate dry Schlenk tube, add 5-bromo-isoindoline (1.0 eq.) and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill this tube with an inert gas.
-
Add the catalyst solution to the tube containing the substrate and base via syringe.
-
Finally, add morpholine (1.5 eq.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. For the application with this compound, a 5-iodo- or 5-bromo-isoindoline precursor is required. The reactivity of the halide is in the order I > Br > Cl.[12]
Application Notes:
-
Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) salt, usually copper(I) iodide (CuI).
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a base in a solvent like DMF or an amine.[13]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used. The base also serves as the solvent in some cases.
-
Solvent: Solvents like THF, DMF, and acetonitrile are frequently used. For copper-free conditions, the amine base can sometimes be used as the solvent.[14]
Quantitative Data Summary (Representative Examples for a related Isoindoline Nitroxide): [13]
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Diisopropylamine | THF | 60 | 16 | 96 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Diisopropylamine | THF | 60 | 16 | 91 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Diisopropylamine | THF | 60 | 16 | 78 |
Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Iodo-isoindoline with Phenylacetylene
This protocol is adapted from the successful copper-free Sonogashira coupling of a 5-iodo-isoindoline nitroxide.[13]
Materials:
-
5-Iodo-isoindoline (or a suitable N-protected derivative)
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Triphenylphosphine [PPh₃] (10 mol%)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-isoindoline (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and PPh₃ (0.10 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF via syringe.
-
Add diisopropylamine (as both base and co-solvent) via syringe.
-
Add phenylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationship of this compound in Drug Discovery
Caption: Role of this compound in a typical drug discovery workflow.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Isoindolinone Derivatives from Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of isoindolinone derivatives, beginning with isoindoline-5-carbonitrile. While direct conversion methods are not extensively reported, a reliable two-step synthetic pathway is proposed. This involves the initial hydrolysis of the nitrile functionality to a carboxylic acid, followed by a cyclization reaction with a primary amine to construct the isoindolinone core. Isoindolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds. These derivatives have shown potential as inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP), carbonic anhydrases (CAs), and as modulators of cytokine activity such as Tumor Necrosis Factor-alpha (TNF-α). This application note includes detailed experimental procedures, data tables for expected yields, and visualizations of the synthetic workflow and relevant biological signaling pathways.
Introduction
The isoindolinone moiety is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with diverse pharmacological activities. Derivatives have been investigated for their potential in oncology, inflammation, and neurology. This document outlines a synthetic strategy to access these valuable compounds starting from the readily available this compound. The presented protocols are designed to be robust and adaptable for the synthesis of a library of isoindolinone derivatives for screening and lead optimization.
Proposed Synthetic Pathway
The synthesis of isoindolinone derivatives from this compound is proposed to proceed via a two-step sequence. The first step is the hydrolysis of the nitrile group to form isoindoline-5-carboxylic acid. The second step involves the reductive amination and subsequent intramolecular cyclization of the carboxylic acid with a primary amine to yield the desired N-substituted isoindolinone derivative.
Caption: Proposed two-step synthesis of isoindolinone derivatives.
Experimental Protocols
Step 1: Hydrolysis of this compound to Isoindoline-5-carboxylic acid
This protocol describes the basic hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution and precipitate the carboxylic acid. Continue adding HCl until the solution is acidic (pH 2-3).
-
Collect the precipitated isoindoline-5-carboxylic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to a constant weight.
Step 2: Synthesis of N-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridin-6-one (a representative isoindolinone derivative)
This protocol describes the synthesis of an N-substituted isoindolinone derivative from isoindoline-5-carboxylic acid via reductive amination and cyclization.
Materials:
-
Isoindoline-5-carboxylic acid (from Step 1)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend isoindoline-5-carboxylic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension.
-
Allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-isoindolinone derivative.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic steps. The data is based on analogous reactions reported in the literature for similar substrates.
Table 1: Representative Data for Nitrile Hydrolysis
| Starting Material | Hydrolysis Conditions | Product | Yield (%) | Reference |
| Benzonitrile | 10% NaOH (aq), reflux, 2h | Benzoic acid | ~95 | [1] |
| 4-Cyanotoluene | H2SO4 (aq), reflux, 4h | 4-Methylbenzoic acid | 88-92 | Generic textbook procedures |
| 2-Cyanopyridine | 6M HCl (aq), reflux, 6h | Picolinic acid | ~90 | Generic textbook procedures |
Table 2: Representative Data for Isoindolinone Synthesis via Reductive Amination and Cyclization
| Carboxylic Acid Precursor | Amine | Reducing Agent | Product | Yield (%) | Reference |
| 2-Formylbenzoic acid | Benzylamine | H2, Pd/C | N-Benzylphthalimidine | 92 | Analogous literature procedures |
| 2-Carboxybenzaldehyde | Aniline | NaBH(OAc)3 | N-Phenylisoindolinone | 85 | Analogous literature procedures |
| Phthalic anhydride | Methylamine | Zn, AcOH | N-Methylphthalimidine | 75-85 | Generic textbook procedures |
Biological Significance and Signaling Pathways
Isoindolinone derivatives are known to interact with several key biological targets. Understanding these interactions is crucial for drug development.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality. The isoindolinone scaffold can mimic the nicotinamide moiety of NAD+, a PARP substrate, leading to competitive inhibition.[2][3]
Caption: PARP inhibition by isoindolinones leading to cancer cell death.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5] Some isoindolinone derivatives have shown potent inhibitory activity against CAs.[6][7]
References
- 1. prepchem.com [prepchem.com]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the solid-phase synthesis and diversification of compound libraries based on the isoindoline-5-carbonitrile scaffold. The protocols outlined below are designed to be adaptable for high-throughput synthesis and purification, which are crucial in modern drug discovery programs. While direct solid-phase protocols for this compound are not extensively reported, the following procedures are constructed based on well-established principles of solid-phase organic synthesis (SPOS) of heterocyclic compounds and reactions of the nitrile functional group.
Introduction
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1][2][3] The introduction of a carbonitrile (cyanide) group at the 5-position offers a versatile chemical handle for further molecular diversification. Solid-phase synthesis provides significant advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion and simplified purification of intermediates through simple washing and filtration.[4] This document details a proposed solid-phase approach to leverage the this compound scaffold for the generation of diverse compound libraries.
Proposed Solid-Phase Synthesis Strategy
The proposed strategy involves the immobilization of the this compound scaffold onto a solid support via a traceless linker, followed by chemical modification of the nitrile group, and subsequent cleavage to release the diversified product. A traceless linker is advantageous as it leaves no residual functionality on the final compound.[5] For this protocol, we propose a silicon-based traceless linker which allows for cleavage under acidic conditions, replacing the silicon linkage with a hydrogen atom.[6]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the solid-phase synthesis and diversification of this compound.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Silicon-Based Linker Resin
This protocol describes the attachment of the this compound scaffold to a polystyrene resin functionalized with a silicon-based traceless linker. The linkage is formed via N-alkylation of the isoindoline nitrogen.
Materials:
-
Polystyrene resin with a (4-(bromomethyl)phenyl)diisopropylsilane linker
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Prepare a solution of this compound (3.0 eq) and DIPEA (5.0 eq) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to yield the resin-bound this compound.
Protocol 2: On-Resin Reduction of the Nitrile Group
This protocol details the conversion of the resin-bound nitrile to a primary amine, a key functional group for further diversification (e.g., through acylation or reductive amination).
Materials:
-
Resin-bound this compound
-
Borane-tetrahydrofuran complex solution (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin-bound this compound (1.0 eq) in anhydrous THF for 30 minutes.
-
Cool the vessel to 0°C in an ice bath.
-
Slowly add a solution of BH3·THF (10.0 eq) in THF to the resin suspension.
-
Allow the reaction to warm to room temperature and agitate for 6 hours.
-
Cool the vessel to 0°C and cautiously quench the reaction by the slow addition of a 1:1 mixture of THF and MeOH.
-
Drain the solvent and wash the resin sequentially with THF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the diversified product from the resin using trifluoroacetic acid (TFA), which cleaves the silicon-carbon bond of the linker, leaving a hydrogen atom in its place.
Materials:
-
Resin-bound diversified product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H2O)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Place the dry, resin-bound product in a solid-phase synthesis vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Pellet the product by centrifugation and decant the ether.
-
Wash the product with cold diethyl ether (2x).
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the proposed solid-phase synthesis protocols. Actual yields and purities will depend on the specific substrates and reaction conditions used.
| Step | Product | Theoretical Loading (mmol/g) | Representative Yield (%) | Representative Purity (%) | Analytical Method |
| Immobilization | Resin-Bound this compound | 0.8 | >95 (by loading) | N/A | Elemental Analysis |
| Nitrile Reduction | Resin-Bound (Isoindolin-5-yl)methanamine | 0.8 | 85-95 | N/A | Kaiser Test |
| Cleavage & Purification | (Isoindolin-5-yl)methanamine | N/A | 70-85 | >90 | LC-MS, HPLC |
Signaling Pathways and Applications
Derivatives of isoindoline have been reported to interact with a variety of biological targets. For instance, certain isoindolinone derivatives exhibit inhibitory activity against carbonic anhydrases (hCA I and hCA II), which are implicated in conditions like glaucoma.[7] Other isoindoline derivatives have shown potential as anticancer agents.[6] The diversification of the this compound scaffold, particularly through the introduction of an aminomethyl group, opens avenues for creating libraries of compounds that can be screened against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.
Diagram of a Potential Biological Application
Caption: Application of the synthesized library in a drug discovery cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solid-phase Synthesis of Nitrogenous Heterocycles [campusstore.miamioh.edu]
- 3. mdpi.com [mdpi.com]
- 4. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Macrocyclic Compounds from Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and clinically approved drugs.[1][2] Its incorporation into macrocyclic structures is of significant interest as macrocycles can offer unique therapeutic advantages, including the ability to address challenging drug targets such as protein-protein interactions.[3][4] Isoindoline-5-carbonitrile is a versatile building block that can be utilized in the synthesis of novel macrocyclic compounds. The nitrile functionality provides a reactive handle for various cyclization strategies.
This document provides detailed application notes and proposed experimental protocols for the synthesis of macrocyclic compounds using this compound as a key precursor. Two potential synthetic strategies are outlined: the synthesis of a phthalocyanine analogue via cyclotetramerization and the preparation of a pyridine-containing macrocycle through a cobalt-mediated [2+2+2] cycloaddition.
Proposed Synthetic Strategy 1: Synthesis of a Phthalocyanine Analogue Macrocycle
The synthesis of phthalocyanines from phthalonitriles is a well-established method for creating large, planar macrocyclic systems.[5] This approach can be adapted to utilize this compound, which can be considered a substituted phthalonitrile derivative, to produce novel phthalocyanine analogues. The reaction typically involves the template-assisted cyclotetramerization of four nitrile units around a central metal ion.
Experimental Protocol: Synthesis of a Metal-Complexed Isoindoline-Containing Phthalocyanine Analogue
Materials:
-
This compound
-
Anhydrous metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂)
-
High-boiling point solvent (e.g., quinoline, 1-chloronaphthalene)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, appropriate solvents)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (4.0 mmol) and the anhydrous metal salt (1.0 mmol).
-
Solvent and Base Addition: Add the high-boiling point solvent (20 mL) and the base (e.g., DBU, 0.5 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 180-240 °C, depending on the solvent) under a continuous flow of inert gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the appearance of a characteristic deep color (often blue or green for phthalocyanines). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a large volume of a non-polar solvent (e.g., hexanes) or an acidic aqueous solution (e.g., 1 M HCl), depending on the properties of the target macrocycle.
-
Collect the precipitate by filtration and wash it extensively with methanol and acetone to remove unreacted starting materials and byproducts.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized macrocycle.
Data Presentation: Representative Data for Phthalocyanine Analogue Synthesis
The following table presents hypothetical, yet representative, data for the synthesis of a zinc-complexed phthalocyanine analogue from this compound, based on typical yields for similar reactions.
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Quinoline | 220 | 6 | 35 |
| 2 | CoCl₂ | 1-Chloronaphthalene | 240 | 5 | 42 |
| 3 | CuCl₂ | Quinoline | 220 | 6 | 38 |
Visualization of Experimental Workflow and Structural Logic
Caption: Workflow for the synthesis of a phthalocyanine analogue.
Caption: Formation of the macrocycle from the building block.
Proposed Synthetic Strategy 2: Synthesis of a Pyridine-Containing Macrocycle via [2+2+2] Cycloaddition
Transition metal-catalyzed [2+2+2] cycloadditions are powerful reactions for the construction of six-membered rings. A cobalt-mediated cycloaddition of an α,ω-diyne with a nitrile can be employed to synthesize pyridine-containing macrocycles.[6] In this proposed strategy, this compound serves as the nitrile component that caps a long-chain diyne to form the macrocyclic structure.
Experimental Protocol: Cobalt-Mediated [2+2+2] Cycloaddition
Materials:
-
This compound
-
α,ω-Diyne (e.g., 1,11-dodecadiyne)
-
Cobalt catalyst (e.g., CpCo(CO)₂, CpCo(C₂H₄)₂)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Syringe pump (optional, for slow addition)
-
Standard glassware for organic synthesis
-
Purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α,ω-diyne (1.0 mmol) and this compound (1.2 mmol) in the anhydrous solvent (50 mL).
-
Catalyst Addition: Add the cobalt catalyst (e.g., CpCo(CO)₂, 0.1 mmol) to the reaction mixture.
-
Heating and Slow Addition (Optional but Recommended): Heat the solution to reflux. For improved yields and to minimize polymerization, a solution of the α,ω-diyne and this compound can be added slowly over several hours to the refluxing solvent containing the catalyst using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to follow the consumption of the starting materials and the formation of the product.
-
Work-up:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired macrocyclic product.
Data Presentation: Representative Data for [2+2+2] Cycloaddition
The following table presents hypothetical, yet representative, data for the cobalt-mediated [2+2+2] cycloaddition of 1,11-dodecadiyne with this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CpCo(CO)₂ | Toluene | 110 | 24 | 55 |
| 2 | CpCo(C₂H₄)₂ | 1,4-Dioxane | 100 | 18 | 62 |
Visualization of Experimental Workflow and Structural Logic
References
- 1. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Isoindoline Derivatives: Application Notes and Protocols for Researchers
Introduction
Isoindoline and its derivatives are significant structural motifs found in a wide array of natural products, pharmaceuticals, and biologically active compounds. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-psychotic activities, have made them attractive targets for synthetic chemists. Traditional multi-step syntheses of these scaffolds are often time-consuming and can lead to lower overall yields. In contrast, one-pot synthetic strategies, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer a more efficient, atom-economical, and environmentally benign approach. This document provides detailed application notes and experimental protocols for the one-pot synthesis of various isoindoline derivatives, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: One-Pot Synthesis of Polycyclic Isoindolines via Isoindole Umpolung and Pictet-Spengler Reaction
This protocol describes an efficient one-pot synthesis of polycyclic isoindolines by leveraging an isoindole umpolung strategy. In this approach, a nucleophilic isoindole is generated in situ and then protonated to form an electrophilic isoindolium species. This intermediate subsequently undergoes a Pictet-Spengler-type cyclization to yield the desired polycyclic isoindoline. This method is particularly useful for creating complex, multi-ring systems that are often found in bioactive natural products.[1]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of polycyclic isoindolines.
Experimental Protocol
-
To a solution of 2-bromomethyl benzaldehyde (1.0 equiv) and the desired tryptamine derivative (1.2 equiv) in dichloromethane (CH₂Cl₂, 0.1 M) at 23 °C, add triethylamine (1.2 equiv).
-
Stir the reaction mixture at 23 °C and monitor the formation of the isoindole intermediate by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Upon completion of the isoindole formation, add a suitable acid, such as trifluoroacetic acid (TFA), to the reaction mixture to facilitate the formation of the electrophilic isoindolium intermediate and subsequent cyclization.
-
Continue stirring the reaction at the appropriate temperature (optimization may be required, e.g., 23 °C or 50 °C) until the reaction is complete as indicated by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polycyclic isoindoline.
Data Summary
| Entry | Tryptamine Derivative | Acid | Temperature (°C) | Yield (%) |
| 1 | Tryptamine | TFA | 23 | 75 |
| 2 | 5-Methoxy-tryptamine | TFA | 23 | 82 |
| 3 | 6-Fluoro-tryptamine | TFA | 50 | 68 |
| 4 | Dopamine HCl* | TFA | 23 | 65 |
*Note: For dopamine HCl, 3.2 equivalents of triethylamine were used to facilitate the initial isoindole formation.[1] Yields are isolated yields after purification.
Application Note 2: Ultrasound-Assisted One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones
This protocol outlines a rapid and efficient one-pot synthesis of 3-substituted-isoindolin-1-ones under ultrasound irradiation.[2] The reaction proceeds through the nucleophilic addition of a primary amine to a (Z)-3-benzylideneisobenzofuran-1(3H)-one, followed by an in-situ reduction. Ultrasound irradiation accelerates the reaction, leading to high yields in shorter reaction times compared to conventional heating methods.[2] This method is advantageous for its operational simplicity and energy efficiency.[2]
Experimental Workflow
Caption: Workflow for the ultrasound-assisted one-pot synthesis of 3-substituted-isoindolin-1-ones.
Experimental Protocol
-
In a suitable reaction vessel, combine (Z)-3-benzylideneisobenzofuran-1(3H)-one (1.0 equiv) and a primary amine (1.2 equiv) in isopropanol.
-
Irradiate the mixture in an ultrasonic bath at 50 °C. Monitor the reaction progress by TLC.
-
After the initial starting material is consumed, add p-toluenesulfonic acid (p-TSA) as a catalyst (10 mol%) and sodium cyanoborohydride (NaBH₃CN) (3.0 equiv) to the reaction mixture.
-
Continue ultrasound irradiation at 50 °C until the reduction is complete.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure 3-substituted-isoindolin-1-one.
Data Summary
| Entry | Primary Amine | Reaction Time (min) | Yield (%) |
| 1 | Butylamine | 30 | 92 |
| 2 | Benzylamine | 35 | 88 |
| 3 | Phenethylamine | 35 | 90 |
| 4 | Cyclohexylamine | 40 | 85 |
Yields are isolated yields after purification. Reaction times are approximate and may vary based on the specific substrates and equipment used.
Application Note 3: Multicomponent Solid-Phase Synthesis of 3-Substituted Isoindolinones
This section describes a modular solid-phase multicomponent reaction for the synthesis of chiral 3-substituted isoindolinone derivatives.[3] This one-pot approach involves the reaction of a chiral β-keto lactam, a solid-supported aldehyde, an isocyanide, and a dienophile.[3] The use of solid-phase synthesis allows for easy purification and the potential for combinatorial library generation. Microwave irradiation can be employed to optimize the reaction conditions.[3]
Logical Relationship Diagram
References
- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoindoline-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of Isoindoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for optimizing reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of isoindoline cores typically involves intramolecular cyclization reactions. For this compound specifically, a common and effective strategy is the catalytic hydrogenation of a suitable precursor, such as 4-cyanophthalonitrile (benzene-1,2,4-tricarbonitrile) or related dinitriles. This method involves the reduction of the two nitrile groups of the phthalonitrile moiety to form the isoindoline ring, while leaving the 5-position carbonitrile intact. Alternative routes might involve multi-step sequences starting from different precursors, but catalytic hydrogenation is often favored for its efficiency.[1]
Q2: What are the most critical parameters to control for achieving high yield?
Several parameters are crucial for maximizing the yield of this compound during catalytic hydrogenation:
-
Catalyst Choice and Loading: The type of catalyst (e.g., Platinum on carbon, Palladium on carbon) and its concentration are paramount. The optimal catalyst and loading must be determined empirically.[2]
-
Hydrogen Pressure: The pressure of hydrogen gas directly influences the rate of reduction. High pressure is often required to drive the reaction to completion.[1]
-
Reaction Temperature: Temperature affects both the reaction rate and the selectivity. An optimal temperature must be maintained to ensure complete conversion without promoting side reactions.
-
Solvent Selection: The solvent must dissolve the starting material and be inert under the reaction conditions. Tetrahydrofuran (THF) is a commonly used solvent for such hydrogenations.[1]
-
Purity of Starting Materials: Impurities in the starting material can poison the catalyst, leading to low conversion and reduced yields.
Q3: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Comparing the spot or peak corresponding to the starting material with that of the product will indicate the extent of conversion.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning from impurities.
-
Insufficient Hydrogen Pressure: The pressure may be too low to facilitate the reduction.
-
Low Temperature: The reaction may be too slow at the current temperature.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, hindering the reaction rate.
Solutions:
-
Catalyst Check: Use a fresh batch of catalyst. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
Increase Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. A pressure of around 180 bars has been reported for similar reductions.[1]
-
Optimize Temperature: Increase the reaction temperature in increments (e.g., 10 °C) to find the optimal point for conversion without degrading the product. A temperature of 60°C has been used successfully in related syntheses.[1]
-
Improve Agitation: Ensure the stirring mechanism is functioning correctly to maintain a homogenous suspension of the catalyst in the reaction mixture.
Issue 2: Formation of Significant Side-Products
Possible Causes:
-
Over-reduction: The nitrile group at the 5-position might be reduced if the reaction conditions are too harsh or the reaction time is too long.
-
Incomplete Reduction: One of the nitrile groups on the phthalonitrile ring may not be fully reduced, leading to intermediates.
-
Hydrogenolysis: Cleavage of C-C or C-N bonds can occur under harsh hydrogenation conditions, particularly with certain catalysts like Palladium.[2]
Solutions:
-
Catalyst Screening: Test different catalysts. Platinum catalysts are sometimes less prone to causing hydrogenolysis than palladium catalysts.
-
Modify Reaction Conditions: Reduce the temperature, pressure, or reaction time to minimize over-reduction. A screening of conditions is recommended to find the optimal balance.
-
Use of Additives: In some cases, adding a small amount of a specific reagent can help suppress side reactions. The effect of additives is highly system-dependent and requires careful investigation.
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Catalyst Filtration Issues: Fine catalyst particles may pass through the filter, contaminating the crude product.
-
Co-distillation or Co-elution: Impurities with similar physical properties (boiling point, polarity) to the product can make purification by distillation or chromatography challenging.
-
Product Instability: The isoindoline product may be sensitive to air or heat, leading to degradation during workup.[3]
Solutions:
-
Improved Filtration: Use a fine filter medium, such as Celite or a membrane filter, to ensure complete removal of the catalyst.
-
Optimize Purification Method:
-
Distillation: For vacuum distillation, ensure a stable and sufficiently low vacuum is achieved to distill the product at a lower temperature, minimizing thermal degradation.[1]
-
Chromatography: Screen different solvent systems (eluents) and stationary phases to achieve better separation of the product from impurities.
-
-
Inert Atmosphere Workup: If the product is air-sensitive, perform the filtration and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols & Data
Protocol: Catalytic Hydrogenation of Phthalonitrile
This protocol is adapted from a general procedure for the synthesis of isoindoline from phthalonitrile and serves as a starting point for synthesizing this compound from a corresponding precursor.[1]
Materials:
-
Phthalonitrile derivative (e.g., 4-cyanophthalonitrile)
-
5% Platinum on carbon (Pt/C)
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure autoclave/reactor
-
Hydrogen gas source
-
Filtration apparatus (e.g., Büchner funnel with Celite pad)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
-
Charging the Reactor: In the autoclave, dissolve the phthalonitrile derivative (1 part by weight) in anhydrous THF (approx. 4-5 parts by volume). Add the 5% Pt/C catalyst (0.2 parts by weight).
-
Purging: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 180 bars). Begin stirring and heat the mixture to the target temperature (e.g., 60 °C).[1]
-
Reaction Monitoring: Maintain the temperature and pressure for a set duration (e.g., 5-6 hours).[1] The reaction can be monitored as described in the FAQ section if the equipment allows.
-
Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of fresh THF.
-
Solvent Removal: Combine the filtrate and washings. Remove the THF using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain the final this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data based on typical optimization studies for catalytic hydrogenations. Actual results will vary.
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 5% Pd/C | 100 | 50 | 6 | 75 | 65 |
| 2 | 5% Pd/C | 150 | 60 | 6 | 90 | 82 |
| 3 | 5% Pt/C | 150 | 60 | 6 | 95 | 88 |
| 4 | 5% Pt/C | 180 | 60 | 5 | >99 | 92 |
| 5 | 5% Pt/C | 180 | 70 | 5 | >99 | 85* |
*Decreased yield at higher temperature may indicate product degradation or formation of side-products.
Visual Guides
General Synthesis Workflow
The diagram below illustrates the typical workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Isoindoline-5-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for the purification of Isoindoline-5-carbonitrile using column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for purification?
Understanding the basic properties of this compound is crucial for developing a purification strategy. Key data is summarized below.
| Property | Value | Reference |
| CAS Number | 263888-58-0 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | White to off-white solid (based on Isoindoline) | [2] |
| Solubility | Poorly soluble in water (based on Isoindoline) | [2] |
Q2: What is the recommended stationary phase for purifying this compound?
For normal-phase chromatography of moderately polar organic molecules like this compound, silica gel is the most common and effective stationary phase.[3] Alumina can also be used, but silica gel is generally the first choice due to its versatility and slightly acidic nature.[4] If the compound shows instability or acid sensitivity, deactivated (neutral) silica gel can be prepared by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[5]
Q3: How do I select an appropriate mobile phase (eluent)?
The choice of mobile phase is critical for achieving good separation.[4] The process should begin with Thin Layer Chromatography (TLC) to test various solvent systems.[6]
-
Start with a two-solvent system : A common choice is a non-polar solvent like hexanes or heptanes mixed with a more polar solvent like ethyl acetate.[7]
-
Aim for an optimal Rf value : For effective separation in column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[6]
-
Adjust Polarity :
-
If the Rf is too low (spot doesn't move far) , increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).
-
If the Rf is too high (spot moves with the solvent front) , decrease the polarity by reducing the proportion of the polar solvent.
-
-
Consider a Gradient : If there is a large polarity difference between this compound and the impurities, a gradient elution (gradually increasing the solvent polarity during the run) can be more efficient.[5][8]
Q4: My compound is insoluble in the starting mobile phase. How should I load it onto the column?
If the crude product does not dissolve well in the non-polar solvent used to start the elution, use a "dry loading" technique.[5] Dissolve your crude mixture in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[9]
-
Solvents (e.g., Hexanes, Ethyl Acetate - HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection:
-
Perform TLC analysis on the crude material using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf of ~0.3.[6]
-
-
Column Packing (Slurry Method):
-
Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[4]
-
In a beaker, mix silica gel with the initial, least polar mobile phase to form a consistent slurry. The typical ratio of adsorbent to sample weight is 20-50:1.[4]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[9]
-
Once the silica has settled, add a thin (0.5 cm) layer of sand on top to protect the silica bed from disruption during sample loading.[10]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended if solubility is low): Dissolve the crude product in a volatile solvent, add silica gel (approx. 2-3 times the sample weight), and evaporate the solvent under reduced pressure. Carefully add the resulting powder onto the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in numbered fractions.[9] Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[8][11]
-
If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent over time.[5]
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[12]
-
Combine the fractions that show a single spot corresponding to pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified solid.
-
-
Characterization:
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Poor separation / Overlapping bands | 1. Incorrect mobile phase. 2. Column was overloaded with sample. 3. Column was packed unevenly. 4. Flow rate was too fast. | 1. Re-optimize the mobile phase using TLC; aim for a larger difference in Rf values. 2. Use a larger column or less sample. A general rule is 1g of sample per 20-50g of silica.[4] 3. Repack the column carefully, ensuring no air bubbles or cracks.[16] 4. Reduce the pressure to slow the flow rate. |
| Streaking or tailing of spots on TLC/column | 1. Sample is too concentrated or overloaded. 2. Compound is degrading on the silica. 3. Compound is highly polar and interacting strongly with the stationary phase. | 1. Dilute the sample for TLC; use less crude material for the column. 2. Isoindoles can be sensitive to acidic silica.[17] Use deactivated (neutral) silica or alumina. Work quickly to minimize contact time. 3. Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for a basic compound or 1% acetic acid for an acidic one). |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | This often ruins the separation. The column must be repacked. Always keep the silica bed covered with solvent. |
| No compound recovered | The compound is colorless and eluted undetected, or it is irreversibly adsorbed onto the column. | Use a UV lamp to visualize spots on the TLC plate if the compound is UV-active. If irreversible adsorption is suspected, try a different stationary phase like alumina or deactivated silica. |
Visual Workflows
References
- 1. 263888-58-0 | this compound - Moldb [moldb.com]
- 2. Isoindoline | 496-12-8 [chemicalbook.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. biotage.com [biotage.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. youtube.com [youtube.com]
- 12. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Identification of byproducts in Isoindoline-5-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isoindoline-5-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing catalytic hydrogenation of a dicyanobenzene precursor.
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The hydrogenation reaction may not have gone to completion, leaving starting material or partially reduced intermediates.
-
Catalyst Inactivity: The catalyst (e.g., Pt/C, Pd/C) may be poisoned or deactivated.
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the specific substrate and catalyst.
-
Product Degradation: The isoindoline ring is susceptible to oxidation or polymerization under certain conditions.
Solutions:
| Parameter | Recommended Action |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. |
| Catalyst | Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to poisons such as sulfur or strong coordinating ligands. Catalyst loading may need to be optimized. |
| Reaction Conditions | Systematically vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for your setup. |
| Inert Atmosphere | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Presence of a Higher Molecular Weight Impurity
Possible Cause:
-
Formation of a Secondary Amine Byproduct: An intermolecular reaction between the newly formed isoindoline and a reactive intermediate can lead to the formation of a dimeric secondary amine, such as bis(5-cyanoisoindolinyl)amine.
Identification and Resolution:
| Byproduct | Identification | Resolution |
| bis(5-cyanoisoindolinyl)amine | MS: Look for a molecular ion peak corresponding to the dimer (M+H)+ at m/z ≈ 289.2. NMR: Expect complex aromatic signals and additional aliphatic protons compared to the desired product. | Use a higher dilution of the reaction mixture to disfavor intermolecular reactions. Add the substrate slowly to the reaction mixture containing the catalyst. |
Issue 3: Presence of Byproducts with Modified Functional Groups
Possible Causes:
-
Incomplete Reduction: One of the two nitrile groups of the dicyanobenzene precursor may not have been fully reduced to the amine, leading to the formation of an imine intermediate.
-
Hydrolysis of the Nitrile Group: The nitrile group at the 5-position is susceptible to hydrolysis to an amide or a carboxylic acid, especially if the reaction or work-up is performed under acidic or basic conditions with water present.
Identification and Resolution:
| Byproduct | Identification | Resolution |
| 5-(Aminomethyl)isobenzonitrile (Imine Precursor) | MS: Look for a molecular ion peak (M+H)+ at m/z ≈ 145.2. NMR: The presence of an imine proton signal (C=NH) in the 1H NMR spectrum. | Ensure sufficient catalyst loading and reaction time for complete reduction. |
| Isoindoline-5-carboxamide | MS: Molecular ion peak (M+H)+ at m/z ≈ 161.2. NMR: Appearance of amide proton signals (CONH2) in the 1H NMR spectrum. The 13C NMR will show a carbonyl carbon signal around 165-170 ppm. | Use anhydrous solvents and reagents. Perform the work-up under neutral pH conditions. |
| Isoindoline-5-carboxylic acid | MS: Molecular ion peak (M+H)+ at m/z ≈ 162.2. NMR: A broad singlet for the carboxylic acid proton (>10 ppm) in the 1H NMR spectrum. The 13C NMR will show a carbonyl carbon signal around 165-175 ppm. | Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions during work-up and purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the catalytic hydrogenation of 1,3-dicyanobenzene or a related precursor. This reaction typically employs a platinum or palladium catalyst on a carbon support under a hydrogen atmosphere.
Q2: How can I purify this compound?
Purification is typically achieved by column chromatography on silica gel. It is important to use a relatively non-polar eluent system and to perform the chromatography quickly to avoid decomposition of the product on the acidic silica gel.
Q3: My final product is colored. What could be the cause?
Color in the final product can be due to trace impurities, often arising from oxidation of the isoindoline ring. Running the reaction and purification under an inert atmosphere can help minimize this.
Q4: Can the nitrile group be reduced during the catalytic hydrogenation?
While the primary goal is the reductive cyclization to form the isoindoline ring, over-reduction of the aromatic nitrile group is possible under harsh conditions (high pressure and temperature). Careful control of the reaction conditions is necessary to achieve selectivity.
Experimental Protocols
General Protocol for Catalytic Hydrogenation:
-
Materials: 1,3-dicyanobenzene derivative, Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), solvent (e.g., Tetrahydrofuran, Ethanol), Hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, a solution of the 1,3-dicyanobenzene derivative in the chosen solvent is prepared.
-
The catalyst (typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.
-
The reactor is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to the desired temperature while maintaining a constant hydrogen pressure.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
-
Protocol for Byproduct Analysis by LC-MS:
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is used.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to aid ionization.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+ of the expected products and byproducts.
Visualizations
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Troubleshooting poor solubility of Isoindoline-5-carbonitrile derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with isoindoline-5-carbonitrile derivatives.
Troubleshooting Poor Solubility
Poor solubility of your this compound derivative can be a significant hurdle in experimental assays and preclinical development. Below is a step-by-step guide to systematically troubleshoot and address this issue.
Question: My this compound derivative is precipitating out of solution during my experiment. What should I do?
Answer:
Precipitation is a clear indicator of poor solubility. To address this, a systematic approach to improving solubility is recommended. The following workflow can help you identify the optimal solvent and conditions for your compound.
Caption: Troubleshooting workflow for poor solubility.
Step 1: Broad Solvent Screening
The first step is to perform a broad solvent screening to identify a suitable starting point. While the nitrile group can enhance aqueous solubility, the overall solubility is dictated by the entire molecular structure.[1][2]
-
Recommended Solvents: Test the solubility of your derivative in a range of common laboratory solvents with varying polarities.
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Non-polar: Toluene, Dichloromethane (DCM)
-
Step 2: pH Modification
The isoindoline core contains a basic nitrogen atom, suggesting that the solubility of its derivatives may be pH-dependent.[3] Acidic conditions can protonate this nitrogen, forming a more soluble salt.
-
Procedure: Attempt to dissolve your compound in aqueous buffers across a range of pH values (e.g., pH 2, 5, 7.4, and 9). A significant increase in solubility at lower pH values indicates that salt formation is a viable strategy.
Step 3: Co-solvent Systems
If a single solvent is not sufficient, a co-solvent system can be employed. This involves mixing a primary solvent (often aqueous) with a water-miscible organic solvent.
-
Common Co-solvents:
-
DMSO/water
-
Ethanol/water
-
Polyethylene glycol (PEG)/water
-
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development.
-
Surfactants: The use of surfactants can increase solubility by forming micelles that encapsulate the drug molecule.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.
Frequently Asked Questions (FAQs)
Q1: Does the nitrile group on my isoindoline derivative guarantee good water solubility?
A1: Not necessarily. While the nitrile group is polar and can act as a hydrogen bond acceptor, its contribution to overall solubility depends on the properties of the rest of the molecule.[1][4] A large, non-polar scaffold can still result in poor aqueous solubility. However, the incorporation of a nitrile group has been shown to improve the pharmacokinetic profiles of drug molecules, which includes enhanced solubility.[1]
Q2: I'm using DMSO as a stock solvent, but my compound precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the high-concentration organic stock but not in the final aqueous assay buffer. To mitigate this, you can:
-
Lower the final DMSO concentration: Try to keep the final DMSO concentration in your assay as low as possible, ideally below 1%.
-
Use a co-solvent in the final buffer: Adding a small percentage of a water-miscible organic solvent (like ethanol or PEG) to your aqueous buffer can help maintain solubility.
-
Perform a kinetic solubility assay: This will help you determine the concentration at which your compound will start to precipitate under your specific assay conditions.
Q3: Are there any specific signaling pathways that this compound derivatives are known to target?
A3: Yes, derivatives of the closely related isoindolinone scaffold have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[5][8] Therefore, poor solubility can mask the true inhibitory potential of your compound in cell-based assays targeting this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Kinetic Solubility Assay
This assay is used to determine the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage in vitro experiments.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a separate 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Measurement: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the supernatant concentration via UV-Vis spectroscopy or LC-MS after filtration or centrifugation.
Caption: Kinetic solubility assay workflow.
Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound, which is more relevant for formulation and in vivo studies.
Methodology:
-
Solid Compound Addition: Add an excess amount of the solid this compound derivative to a known volume of the desired solvent or buffer in a vial.
-
Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method such as UV-Vis spectroscopy or LC-MS with a standard curve.
Data Presentation
The following table provides an example of how to present solubility data for an this compound derivative ("Compound X") in various solvents. Researchers should generate their own data following the protocols above.
| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 7.4 | < 1 | < 5 | Thermodynamic |
| PBS | 7.4 | 2.5 | 12.5 | Kinetic |
| 0.1 M HCl | 1.0 | 50 | 250 | Thermodynamic |
| 5% DMSO in PBS | 7.4 | 15 | 75 | Kinetic |
| 10% Ethanol in Water | 7.4 | 8 | 40 | Kinetic |
| 20% PEG400 in Water | 7.4 | 25 | 125 | Kinetic |
Note: The molar concentration is calculated based on an assumed molecular weight of 200 g/mol for "Compound X".
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the N-functionalization of Isoindoline-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of isoindoline-5-carbonitrile. The following sections offer insights into overcoming common challenges, detailed experimental protocols, and data presentation to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of this compound?
A1: The primary methods for introducing substituents at the nitrogen atom of this compound are N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination. The choice of method depends on the desired substituent (alkyl, aryl, etc.) and the overall synthetic strategy.
Q2: How does the electron-withdrawing nitrile group at the 5-position affect the N-functionalization reactions?
A2: The nitrile group (-CN) is a moderate electron-withdrawing group. This can decrease the nucleophilicity of the isoindoline nitrogen, potentially making it less reactive in N-alkylation and N-arylation reactions compared to unsubstituted isoindoline. Consequently, more forcing reaction conditions (e.g., stronger base, higher temperature, or more active catalyst system) may be required to achieve good yields. The nitrile group's polarity may also influence the solubility of the starting material and product, which should be considered when choosing a solvent system.
Q3: I am observing low yields in my N-alkylation reaction. What are the potential causes and solutions?
A3: Low yields in N-alkylation of this compound can stem from several factors:
-
Insufficient reactivity: The nucleophilicity of the isoindoline nitrogen may be too low. Consider using a stronger base or a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).
-
Steric hindrance: Bulky alkylating agents may react slowly.[1] Increasing the reaction temperature or time could improve conversion.
-
Side reactions: Over-alkylation to form a quaternary ammonium salt is a possibility, though less likely with a secondary amine like isoindoline.[1] Careful control of stoichiometry is important.
-
Poor solubility: Ensure that both the this compound and the alkylating agent are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: What are the key parameters to optimize for a successful Buchwald-Hartwig N-arylation of this compound?
A4: A successful Buchwald-Hartwig amination requires careful optimization of the catalyst system and reaction conditions.[2][3] Key parameters include:
-
Palladium precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial.[4] Examples include XPhos, SPhos, and RuPhos. The choice of ligand can significantly impact reaction efficiency.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used, with potassium phosphate (K₃PO₄) being a milder alternative for sensitive substrates.[4]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.
Q5: Can I use reductive amination to introduce functionalized alkyl groups onto the isoindoline nitrogen?
A5: Yes, reductive amination is a versatile method for this transformation.[5] It involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), as they are mild enough not to reduce the starting carbonyl compound.[5][6]
Troubleshooting Guides
Problem: Low or No Conversion in N-Alkylation
| Possible Cause | Troubleshooting Step |
| Low Nucleophilicity of Isoindoline Nitrogen | Use a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nitrogen. |
| Poor Leaving Group on Alkylating Agent | Switch to an alkylating agent with a better leaving group (I > Br > Cl > OTs). |
| Insufficient Reaction Temperature/Time | Increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. |
| Solubility Issues | Change to a more polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution. |
Problem: Multiple Products in Buchwald-Hartwig N-Arylation
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous, deoxygenated solvents are used. |
| Side Reactions (e.g., C-Arylation) | Screen different ligands and bases. Sometimes a milder base like K₃PO₄ can improve selectivity.[4] |
| Hydrodehalogenation of Aryl Halide | Ensure the absence of water and other protic sources. Use fresh, high-quality reagents. |
| Homocoupling of Aryl Halide | Lower the catalyst loading or change the ligand. |
Problem: Difficulty in Purifying the N-Functionalized Product
| Possible Cause | Troubleshooting Step |
| Product is a Sticky Oil or Gum | Try triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
| Co-elution with Starting Material/Byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is a Salt | If an acidic or basic workup was performed, the product might be in its salt form. Neutralize the solution and re-extract. |
| Residual Palladium Catalyst | Pass the crude product through a pad of celite or a specialized scavenger resin to remove residual metal catalyst. |
Data Presentation
Table 1: Comparison of General Conditions for N-Functionalization Methods
| Parameter | N-Alkylation | Buchwald-Hartwig N-Arylation | Reductive Amination |
| Electrophile/Reagent | Alkyl halide (R-X) | Aryl halide/triflate (Ar-X) | Aldehyde/Ketone (R₂C=O) |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | NaOtBu, K₃PO₄ | None (or mild acid catalyst) |
| Catalyst | None | Pd precatalyst + Ligand | None |
| Reducing Agent | None | None | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |
| Typical Solvent | DMF, Acetonitrile, THF | Toluene, Dioxane, THF | DCE, THF, Methanol |
| Temperature Range | RT to 100 °C | 80 to 120 °C | 0 °C to RT |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
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To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add a suitable base (e.g., K₂CO₃, 1.5 eq.).
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Stir the mixture at room temperature for 15-30 minutes.
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Add the alkyl halide (1.1 eq.) dropwise to the suspension.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
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In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
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Add this compound (1.2 eq.) and the aryl halide (1.0 eq.).
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Add anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.5 M).
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Amination
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Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane, 0.1-0.5 M).
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Stir the mixture at room temperature for 30-60 minutes. A mild acid catalyst (e.g., acetic acid, 0.1 eq.) can be added to facilitate iminium ion formation.
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Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflows for N-functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Catalyst selection for efficient Isoindoline-5-carbonitrile synthesis
Welcome to the technical support center for the synthesis of Isoindoline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of the isoindoline core is the catalytic hydrogenation of the corresponding phthalonitrile precursor. For this compound, this would involve the selective reduction of the two nitrile groups that form the isoindoline ring from a suitable starting material like 4-cyanophthalonitrile (benzene-1,2,4-tricarbonitrile). This method is favored for its high atom economy and relatively clean conversion.
Q2: Which catalyst is recommended for the hydrogenation of the phthalonitrile precursor to this compound?
A2: Platinum on carbon (Pt/C) is a well-documented and effective catalyst for the hydrogenation of phthalonitriles to isoindolines.[1][2] Other catalysts, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), are also commonly used for nitrile reductions and can be effective alternatives. The optimal choice depends on factors like desired selectivity, reaction conditions, and cost.
Q3: What are the typical reaction conditions for this catalytic hydrogenation?
A3: Typical conditions involve reacting the phthalonitrile precursor in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere at elevated temperature and pressure. For a 5% Pt/C catalyst, temperatures may range from 50-70°C and hydrogen pressures from 100 to 180 bars.[1] The reaction time can vary from a few hours to overnight, depending on the specific substrate, catalyst loading, and reaction parameters.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product and any side products.
Catalyst Selection and Performance
Choosing the right catalyst is critical for an efficient synthesis. The following table summarizes the performance of common catalysts used for similar nitrile hydrogenations.
| Catalyst | Typical Loading (w/w) | Temperature (°C) | H₂ Pressure (bar) | Solvent | Typical Yield (%) | Notes |
| 5% Pt/C | 20% | 60 | 180 | THF | ~75%[1][2] | High efficiency, but can be costly. Good for selective reduction. |
| 10% Pd/C | 10-20% | 70-90 | 50-100 | Ethanol/THF | 60-80% | Generally good activity, may require higher temperatures. |
| Raney Ni | 20-30% | 80-120 | 80-150 | Methanol/Ethanol | 50-75% | Cost-effective option, but may require higher catalyst loading and harsher conditions. Can sometimes lead to over-reduction or side reactions. |
Note: The data for Pd/C and Raney Ni are representative values for nitrile hydrogenations and may require optimization for the specific synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation using 5% Pt/C
This protocol is adapted from a known procedure for the synthesis of isoindoline from phthalonitrile.[1][2]
Materials:
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4-cyanophthalonitrile (or appropriate precursor)
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5% Platinum on carbon (Pt/C) catalyst
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Tetrahydrofuran (THF), anhydrous
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Hydrogen (H₂) gas
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Nitrogen (N₂) gas
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High-pressure autoclave reactor
Procedure:
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In a suitable autoclave, dissolve 10 g of the 4-cyanophthalonitrile precursor in 100 mL of anhydrous THF.
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Carefully add 2.0 g of 5% Pt/C catalyst to the solution.
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Seal the autoclave and purge the system with nitrogen gas 3-4 times to remove any air.
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Pressurize the autoclave with hydrogen gas to approximately 180 bars.
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Heat the reaction mixture to 60°C while stirring continuously.
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Maintain these conditions for 5-6 hours, monitoring the reaction progress if possible.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
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Purge the autoclave with nitrogen gas.
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Filter the reaction mixture to remove the Pt/C catalyst.
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Concentrate the filtrate under reduced pressure to remove the THF.
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The crude this compound can then be purified by distillation under reduced pressure or by column chromatography.
Visual Workflow and Troubleshooting Guides
Catalyst Selection Workflow
References
Managing reaction temperatures for Isoindoline-5-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperatures during the synthesis of Isoindoline-5-carbonitrile. The guidance provided is based on established principles and analogous chemical transformations due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound, and what are the critical temperature parameters?
While a specific, detailed protocol for this compound is not widely published, a common method for the synthesis of the parent compound, isoindoline, involves the catalytic hydrogenation of phthalonitrile.[1] This process suggests a potential route to this compound could start from a substituted phthalonitrile precursor. For the synthesis of isoindoline from phthalonitrile, the reaction is typically conducted at a controlled temperature of around 60°C under hydrogen pressure in the presence of a platinum-on-carbon (Pt/C) catalyst.[1] Maintaining this temperature is crucial for reaction efficiency and to minimize side products.
Q2: What are the potential consequences of incorrect temperature control during the synthesis?
Inadequate temperature management can lead to several issues:
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Low Yield: If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion of the starting material. Conversely, excessively high temperatures can promote side reactions or decomposition of the product, also resulting in lower yields.
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Impurity Formation: Elevated temperatures can lead to over-reduction or other side reactions, generating impurities that can be difficult to separate from the desired product.
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Catalyst Deactivation: High temperatures can sometimes lead to the deactivation of the catalyst, reducing its efficacy and requiring higher catalyst loading.
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Safety Hazards: For hydrogenations, which are often exothermic, poor temperature control could lead to a runaway reaction, posing a significant safety risk due to the rapid increase in temperature and pressure.
Q3: How can I effectively monitor and control the reaction temperature?
Effective temperature control is paramount. This can be achieved by:
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Using a reliable heating and cooling system: A temperature-controlled reaction vessel with a heating mantle and an external cooling bath is recommended.
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Continuous monitoring: An internal thermometer or thermocouple should be used to monitor the reaction temperature in real-time.
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Controlled addition of reagents: For exothermic reactions, the slow and controlled addition of reagents can help manage heat generation.
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Efficient stirring: Good agitation ensures uniform temperature distribution throughout the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high: This may cause degradation of the starting material, intermediates, or the final product. | Lower the reaction temperature and potentially increase the reaction time. Analyze for decomposition products. | |
| Catalyst is inactive: The catalyst may not be active at the current temperature. | Ensure the catalyst is fresh and properly handled. Some catalysts require a specific temperature range for optimal activity. | |
| Formation of significant impurities | Excessive reaction temperature: High temperatures can promote the formation of byproducts through various side reactions. | Reduce the reaction temperature. Optimize the temperature to favor the formation of the desired product over impurities. |
| Prolonged reaction time at elevated temperature: Extended heating can lead to product degradation or side reactions. | Optimize the reaction time by monitoring the consumption of the starting material. Quench the reaction once the starting material is consumed. | |
| Reaction appears to have stalled | Catalyst deactivation due to high temperature: The catalyst may have lost its activity. | Consider adding fresh catalyst. In future runs, maintain a lower, more controlled temperature. |
| Inadequate temperature for reaction initiation: The reaction may not have started due to insufficient heat. | Ensure the reaction mixture has reached the target initiation temperature. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of isoindoline via catalytic hydrogenation of phthalonitrile, which may serve as a starting point for the synthesis of this compound from a suitable precursor. Note: This protocol should be adapted and optimized for the specific synthesis of this compound.
Catalytic Hydrogenation of Phthalonitrile to Isoindoline [1]
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Reaction Setup: In an autoclave, dissolve phthalonitrile in a suitable solvent such as tetrahydrofuran (THF).
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Catalyst Addition: Add 5% platinum on carbon (Pt/C) catalyst to the solution.
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Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen.
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Heating: Heat the mixture to a constant temperature of 60°C.
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Hydrogenation: Apply hydrogen pressure (e.g., 180 bars) and maintain for 5 to 6 hours.
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Work-up: After cooling and depressurizing, filter to remove the catalyst. The solvent can then be removed by distillation.
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Purification: The crude product can be purified by vacuum distillation.
Data Presentation
The following table summarizes the reaction conditions for the synthesis of isoindoline from phthalonitrile, which can be used as a reference for developing a process for this compound.
| Parameter | Value | Reference |
| Starting Material | Phthalonitrile | [1] |
| Catalyst | 5% Platinum on Carbon (Pt/C) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 60°C | [1] |
| Hydrogen Pressure | 180 bars | [1] |
| Reaction Time | 5 - 6 hours | [1] |
| Yield | 75% | [1] |
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of isoindoline.
Caption: A decision-making diagram for troubleshooting low product yield.
References
Preventing dimer formation in isoindoline synthesis
Welcome to the Technical Support Center for Isoindoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoindoline and its derivatives. Here, you will find practical guidance in a question-and-answer format to address specific challenges, with a focus on preventing the common side reaction of dimer formation.
Troubleshooting Guide: Dimer Formation
Dimerization is a frequent challenge in isoindoline synthesis, leading to reduced yields of the desired monomeric product and purification difficulties. The formation of dimers is primarily a consequence of intermolecular reactions competing with the desired intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight byproduct in my isoindoline synthesis. How can I confirm if it is a dimer?
A1: The presence of a dimer can be preliminarily suspected if you observe a byproduct with a molecular weight approximately double that of your expected isoindoline product. Confirmation should be carried out using standard analytical techniques:
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Mass Spectrometry (MS): Look for a molecular ion peak corresponding to twice the mass of the monomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the byproduct will show a more complex pattern than the monomer, but with characteristic signals corresponding to the core isoindoline structure. Careful analysis of the integration and chemical shifts can help elucidate the dimeric structure.
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Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting materials and the desired product.
Q2: What is the general mechanism of dimer formation in isoindoline synthesis?
A2: Dimer formation arises from an intermolecular reaction between two precursor molecules, competing with the desired intramolecular cyclization. The exact mechanism depends on the synthetic route. For instance, in the synthesis from α,α'-dibromo-o-xylene and a primary amine, an intermolecular N-alkylation can occur where a second molecule of the amine reacts with the mono-alkylated intermediate before it can cyclize.
Q3: How does reactant concentration influence dimer formation?
A3: High concentrations of reactants favor intermolecular reactions, thus increasing the likelihood of dimer formation. Conversely, conducting the reaction under high-dilution conditions promotes intramolecular cyclization, as the probability of one reactive end of a molecule finding its other end is higher than it encountering another molecule.
Q4: Can the reaction temperature be adjusted to minimize dimerization?
A4: Temperature can have a significant impact on the selectivity of the reaction. While higher temperatures can accelerate the rate of both intramolecular and intermolecular reactions, in some cases, a moderate increase in temperature can favor the desired intramolecular cyclization. However, excessively high temperatures might lead to other side reactions or decomposition. It is crucial to optimize the temperature for your specific reaction.
Q5: Are there specific reagents or catalysts that can help prevent dimer formation?
A5: The choice of reagents and catalysts is critical. For syntheses involving cyclization, using a suitable base or catalyst that promotes the intramolecular pathway is key. For example, in palladium-catalyzed cyclizations, the choice of ligand can influence the selectivity towards the monomer. In some cases, the use of a slight excess of a non-nucleophilic base can be beneficial.
Strategies to Minimize Dimer Formation
Below are actionable strategies to suppress dimer formation during isoindoline synthesis, supported by experimental considerations.
| Strategy | Recommendation | Rationale |
| High-Dilution Conditions | Perform the reaction at a low concentration of the starting materials (e.g., 0.01 M to 0.1 M). This can be achieved by using a larger volume of solvent or by the slow addition of the reactants to the reaction mixture using a syringe pump. | Favors intramolecular cyclization over intermolecular dimerization by decreasing the probability of reactive intermediates encountering each other. |
| Slow Addition of Reagents | Add the limiting reagent dropwise or via a syringe pump over an extended period to maintain a low instantaneous concentration in the reaction vessel. | This is a practical application of the high-dilution principle, ensuring that the concentration of the reactive intermediate remains low throughout the reaction. |
| Optimization of Temperature | Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity for the monomer. | The activation energies for the intramolecular and intermolecular pathways may differ, allowing for temperature to be used to selectively favor one over the other. |
| Stoichiometry Control | Carefully control the stoichiometry of the reactants. For example, in syntheses starting from α,α'-dibromo-o-xylene and a primary amine, using a slight excess of the amine might not always be beneficial as it can promote intermolecular reactions. | Precise control over the molar ratios of reactants can minimize the presence of unreacted species that might participate in side reactions leading to dimers. |
| Choice of Solvent | The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the relative rates of intra- and intermolecular reactions. Experiment with a range of solvents to identify the one that best promotes the desired cyclization. | A solvent that stabilizes the transition state of the intramolecular cyclization will increase the yield of the desired isoindoline. |
Experimental Protocols
Protocol 1: High-Dilution Synthesis of N-Benzylisoindoline from α,α'-Dibromo-o-xylene
This protocol employs high-dilution conditions to favor the intramolecular cyclization and minimize the formation of the dimeric byproduct.
Materials:
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α,α'-Dibromo-o-xylene
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Benzylamine
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Potassium carbonate (K2CO3)
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Acetonitrile (anhydrous)
Procedure:
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of α,α'-dibromo-o-xylene (1 equivalent) in anhydrous acetonitrile to achieve a final concentration of approximately 0.05 M.
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Add potassium carbonate (2.2 equivalents) to the flask.
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Heat the mixture to reflux with vigorous stirring.
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Prepare a solution of benzylamine (1 equivalent) in anhydrous acetonitrile in the dropping funnel.
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Add the benzylamine solution dropwise to the refluxing mixture over a period of 4-6 hours.
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After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the N-benzylisoindoline.
Visualizing Reaction Pathways
To better understand the competition between the desired monomer formation and the undesired dimer formation, the following diagrams illustrate the logical relationships in the synthesis of N-substituted isoindolines.
Caption: Competing pathways in isoindoline synthesis.
The following diagram illustrates a general experimental workflow designed to minimize dimer formation.
Caption: Workflow for minimizing dimer formation.
Scale-up challenges for the production of Isoindoline-5-carbonitrile
Welcome to the technical support center for the scale-up production of Isoindoline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield for this compound is significantly lower on a larger scale compared to my benchtop experiments. What are the likely causes and how can I mitigate this?
Low yields during scale-up are a common issue and can stem from several factors related to mass and heat transfer, as well as reaction kinetics.[1][2][3]
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Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction volume.
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Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1][2] Exothermic events that were manageable on a small scale can lead to runaway reactions and product decomposition at a larger scale.[2] It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely. Consider a slower addition rate of reagents to control the exotherm.
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Side Reactions: The formation of byproducts can become more pronounced during scale-up. For isoindoline synthesis, oxidation to the corresponding isoindolinone is a common side reaction.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this.[4]
Q2: I am observing significant amounts of an insoluble, tar-like substance in my reactor. What is causing this and how can I prevent it?
The formation of tar or polymeric material is often due to the inherent instability of the isoindole ring system, which can be prone to polymerization, especially at elevated temperatures or with prolonged reaction times.[4][5]
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Temperature Control: Carefully manage the reaction temperature. Gradual heating and maintaining the optimal temperature are crucial.[5]
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Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.[5]
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In Situ Trapping: If the subsequent steps of your process allow, consider an in situ trapping of the isoindoline product with a suitable dienophile to form a more stable adduct.[4]
Q3: The purity of my isolated this compound is lower than expected after scale-up, even after purification. What could be the issue?
Purity issues at scale can arise from changes in reaction selectivity and less effective purification.[1]
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Washing Efficiency: The washing of filter cakes is often less efficient in large-scale production compared to laboratory-scale Büchner funnels.[1] Consider using a filter-dryer (three-in-one) apparatus that allows for reslurrying and washing of the product in the same vessel.[1]
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Crystallization Issues: The cooling profile during crystallization can significantly impact crystal form and purity. A slower, more controlled cooling rate is often necessary at a larger scale to achieve the desired crystal morphology and to minimize the inclusion of impurities.
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Electron-Withdrawing Group Effects: The cyano (-CN) group on the benzene ring of this compound is an electron-withdrawing group, which generally helps to stabilize the isoindole system and make it less susceptible to oxidation compared to isoindoles with electron-donating groups.[4] However, side reactions can still occur.
Q4: My final product has a yellowish tint, whereas my lab-scale product was off-white. What is the cause of this discoloration?
A yellowish tint can indicate the presence of oxidized impurities.
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Air Exposure: Minimize exposure to air during workup and isolation. Use degassed solvents for extractions and consider blanketing the product with an inert gas during filtration and drying.[4]
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Light Sensitivity: Isoindoline compounds can be sensitive to light. Protect the reaction mixture and the isolated product from direct light.[4]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters
| Parameter | Lab-Scale (1g) | Pilot-Scale (1kg) | Key Considerations for Scale-Up |
| Solvent Volume | 20 mL | 20 L | Maintain similar concentration if possible. |
| Reaction Time | 2 hours | 4-6 hours | Slower reagent addition and heat transfer can prolong reaction time.[1] |
| Stirring Speed | 500 rpm (magnetic stirrer) | 100-300 rpm (impeller) | Different mixing dynamics require optimization.[1] |
| Temperature | 80 °C (oil bath) | 80 °C (jacketed reactor) | Internal temperature monitoring is critical due to heat transfer lags. |
| Yield (Isolated) | 85% | 60-70% | Yield reduction is common; process optimization is needed. |
| Purity (by HPLC) | >99% | 95-98% | Purification methods may need to be adapted for larger quantities.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Lab-Scale)
This protocol describes a representative synthesis. Specific reagents and conditions may vary based on the chosen synthetic route.
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Reaction Setup: A 100 mL round-bottom flask is charged with the starting material (e.g., a substituted phthalide or a derivative suitable for cyclization), a stir bar, and a suitable solvent (e.g., toluene, 50 mL).
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Reagent Addition: The appropriate amine source and any necessary catalysts or reducing agents are added. The flask is fitted with a reflux condenser and placed under an inert atmosphere (nitrogen).
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Reaction: The mixture is heated to the desired temperature (e.g., 80-110°C) and stirred for 2-4 hours. Reaction progress is monitored by TLC.
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Workup: Upon completion, the reaction is cooled to room temperature. The mixture is washed with a saturated aqueous solution of sodium bicarbonate followed by brine. The organic layer is dried over anhydrous sodium sulfate.
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Isolation and Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up challenges.
References
Removal of impurities from Isoindoline-5-carbonitrile hydrochloride salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoindoline-5-carbonitrile hydrochloride. The information is designed to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound hydrochloride?
A1: Common impurities in crude this compound hydrochloride can originate from starting materials, by-products of the synthesis, or degradation. Based on a likely synthetic route involving the reduction of a phthalonitrile derivative, potential impurities include:
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Unreacted Starting Material: Such as 4-cyanophthalonitrile.
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Incompletely Reduced Intermediates: Compounds where only one of the two nitrile groups has been reduced.
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Over-reduction Products: For instance, the corresponding diamine where the nitrile group is also reduced.
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Side-reaction Products: A notable by-product from similar isoindoline syntheses is 2-methylbenzylamine, which can form under certain reductive amination conditions.[1]
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Residual Solvents: Solvents used during synthesis and workup, such as tetrahydrofuran (THF), ethanol, or ethyl acetate.[1]
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Inorganic Salts: From reagents used in the reaction or workup.
Q2: What is the recommended method for initial purification of crude this compound hydrochloride?
A2: The initial and most common purification method is recrystallization of the hydrochloride salt. This technique is effective at removing most of the aforementioned impurities. The choice of solvent is critical for successful recrystallization.
Q3: How can I assess the purity of my this compound hydrochloride sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired compound and the presence of any organic impurities.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique helps in identifying the molecular weight of the compound and any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | Too much solvent was used, or the cooling process is too rapid. | Concentrate the solution by boiling off some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oily precipitate forms instead of crystals. | The compound may have a low melting point, or there is a high concentration of impurities. | Try a different solvent system. Consider purification by column chromatography before recrystallization. |
| Low recovery of purified product. | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve elution. |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a polar solvent (e.g., methanol) or a basic modifier to the eluent. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is a general guideline for the recrystallization of this compound hydrochloride. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Test the solubility of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
| Parameter | Value/Range |
| Recommended Solvents | Ethanol, Ethanol/Water, Isopropanol |
| Expected Purity | >98.5% |
| Commonly Removed Impurities | 2-methylbenzylamine, unreacted starting materials |
Protocol 2: Flash Column Chromatography of this compound Free Base
If recrystallization is insufficient, column chromatography of the free base can be performed. The hydrochloride salt is typically not suitable for silica gel chromatography.
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH of 9-10. Extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the pure hydrochloride salt.[1] Collect the salt by filtration, wash with a non-polar solvent like hexane, and dry.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) |
| Expected Purity | >99% |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound hydrochloride.
Signaling Pathway of a Related Isoindoline Derivative
Many isoindoline derivatives have been investigated for their activity as positive allosteric modulators (PAMs) of the GABA-A receptor. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of an Isoindoline derivative as a GABA-A receptor PAM.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of Isoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Isoindoline-5-carbonitrile, as a key building block in the synthesis of various therapeutic agents, demands rigorous purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound and evaluates alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of non-volatile and semi-volatile organic compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar process impurities and degradation products.[3]
A typical RP-HPLC method for an aromatic nitrile compound like this compound would utilize a C18 stationary phase.[3][4][5] The separation is achieved by a mobile phase gradient using acetonitrile and water, often with additives like formic acid to improve peak shape and resolution.[3][6]
Comparative HPLC Data
To illustrate the effectiveness of HPLC in purity analysis, the following table summarizes hypothetical chromatographic data from the analysis of three different batches of synthesized this compound compared to a certified reference standard.
| Compound | Retention Time (min) | Peak Area (%) - Batch A | Peak Area (%) - Batch B | Peak Area (%) - Batch C | Peak Area (%) - Reference Standard |
| Potential Impurities | |||||
| Phthalonitrile (Starting Material) | 4.2 | 0.08 | 0.45 | Not Detected | Not Detected |
| Isoindoline (Related Impurity) | 5.5 | 0.12 | 0.20 | 0.15 | Not Detected |
| Unknown Impurity 1 | 6.8 | 0.05 | 0.10 | 0.25 | Not Detected |
| This compound | 7.5 | 99.75 | 99.20 | 99.60 | >99.9 |
Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitrile compounds.[3]
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is employed to ensure the separation of compounds with different polarities.[3] A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.[3][4][7]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Techniques for Purity Assessment
While HPLC is a cornerstone for purity determination, a comprehensive analysis often involves complementary techniques to detect a wider range of potential impurities.[2][8]
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for detecting and quantifying residual solvents and other volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds like this compound itself.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Often coupled with HPLC (LC-MS). | Provides molecular weight information, aiding in the identification of unknown impurities.[9] Highly sensitive and specific.[2] | Can be complex to operate and requires expertise for data interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and can identify and quantify impurities without the need for reference standards for each impurity.[8] | Lower sensitivity compared to chromatographic techniques for trace impurity detection. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High resolution and fast analysis times, particularly useful for charged molecules.[2] | Can have lower reproducibility compared to HPLC and is less suitable for neutral compounds without specific method development. |
Visualizing the Analytical Workflow
Experimental Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Comparison of Analytical Techniques
Caption: Comparison of Analytical Methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. nacalai.com [nacalai.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. biomedres.us [biomedres.us]
Comprehensive ¹H and ¹³C NMR Spectral Analysis of Isoindoline-5-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isoindoline-5-carbonitrile. Due to the limited availability of fully assigned experimental spectra for this specific compound in publicly accessible literature, this guide presents a predicted spectral assignment based on the analysis of structurally related analogs: isoindoline and indole-5-carbonitrile. This comparative approach allows for a robust estimation of the chemical shifts and provides a valuable resource for researchers working with this and similar molecular scaffolds.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The predicted chemical shifts for this compound are summarized in the tables below. These predictions are derived from the known spectral data of isoindoline and the substituent effects of a nitrile group on a benzene ring, as observed in indole-5-carbonitrile.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-3 | ~4.4 - 4.6 | s | - |
| H-4 | ~7.6 - 7.8 | d | ~8.0 |
| H-6 | ~7.4 - 7.6 | dd | ~8.0, 1.5 |
| H-7 | ~7.3 - 7.5 | d | ~1.5 |
| NH | ~2.0 - 4.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | ~53 - 55 |
| C-3a | ~140 - 142 |
| C-4 | ~125 - 127 |
| C-5 | ~110 - 112 |
| C-6 | ~130 - 132 |
| C-7 | ~122 - 124 |
| C-7a | ~145 - 147 |
| CN | ~118 - 120 |
Comparative Analysis with Structural Analogs
The prediction of the NMR spectra for this compound is based on the following comparisons:
-
Isoindoline: The chemical shifts of the protons and carbons in the saturated five-membered ring (H-1, H-3, C-1, C-3) are expected to be similar to those in unsubstituted isoindoline.
-
Indole-5-carbonitrile: The electronic effects of the nitrile group on the aromatic ring are well-documented. The nitrile group is electron-withdrawing, which leads to a deshielding of the aromatic protons and carbons, particularly those in the ortho and para positions. This effect is used to predict the shifts for H-4, H-6, H-7 and C-4, C-5, C-6, C-7, C-3a, and C-7a.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure and the IUPAC numbering scheme for this compound, which is used for the spectral assignments.
Caption: Chemical structure and atom numbering of this compound.
Comparative Analysis of Mass Spectrometry Techniques for Isoindoline-5-carbonitrile and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based analytical approaches for the characterization and quantification of Isoindoline-5-carbonitrile and its putative metabolites. Due to a lack of direct experimental mass spectral data in the public domain for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a foundational understanding for researchers. We will explore potential metabolic pathways, predict mass spectral behavior, and compare these anticipated findings with alternative analytical methodologies.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol .[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically approved drugs.[2][3] Understanding the metabolic fate and developing robust analytical methods for such compounds is crucial for drug development, enabling the assessment of pharmacokinetics, toxicity, and overall efficacy.
Predicted Metabolic Pathways
The metabolism of xenobiotics like this compound typically involves Phase I and Phase II reactions to increase their polarity and facilitate excretion. Based on common metabolic transformations for aromatic and nitrogen-containing compounds, the following pathways are predicted for this compound.
Phase I Metabolism (Functionalization):
-
Oxidation: The aromatic ring and the benzylic carbon of the isoindoline structure are susceptible to hydroxylation by cytochrome P450 enzymes.
-
N-dealkylation: While this compound itself is not N-substituted, this pathway would be relevant for N-alkylated analogs.
-
Hydrolysis: The nitrile group could potentially be hydrolyzed to a carboxylic acid.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Hydroxylated metabolites are likely to undergo conjugation with glucuronic acid.
-
Sulfation: Phenolic metabolites can also be conjugated with sulfate groups.
A diagram illustrating these predicted metabolic pathways is presented below.
Caption: Predicted metabolic pathway of this compound.
Mass Spectrometry Analysis: A Comparative Overview
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for identifying and quantifying drug molecules and their metabolites in complex biological matrices. Below, we compare different mass spectrometry approaches.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for this compound and its major predicted metabolites in positive ion mode ([M+H]+).
| Compound | Molecular Formula | Exact Mass | Predicted [M+H]+ (m/z) | Predicted Fragmentation Ions (m/z) |
| This compound | C9H8N2 | 144.0688 | 145.0760 | 117 (loss of HCN), 91 |
| Hydroxylated Metabolite | C9H8N2O | 160.0637 | 161.0709 | 143 (loss of H2O), 133, 115 |
| Carboxylic Acid Metabolite | C9H9NO2 | 163.0633 | 164.0706 | 146 (loss of H2O), 118 (loss of CO2) |
| Glucuronide Conjugate | C15H16N2O7 | 336.0958 | 337.1030 | 161 (aglycone) |
Note: Fragmentation is predicted based on common fragmentation patterns of related structures. Actual fragmentation will depend on the collision energy and instrumentation used.
Comparison of Mass Spectrometry Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Resolution Mass Spectrometry (HRMS) e.g., Q-TOF, Orbitrap | Provides high mass accuracy and resolution, allowing for the determination of elemental composition. | Unambiguous identification of parent compound and metabolites; structural elucidation of unknown metabolites. | Higher instrument cost and complexity. | Metabolite identification and structural elucidation in discovery and preclinical studies. |
| Tandem Mass Spectrometry (MS/MS) e.g., Triple Quadrupole (QqQ) | Uses multiple stages of mass analysis to select a precursor ion and fragment it to produce product ions. | High sensitivity and specificity for quantification; excellent for targeted analysis. | Less suitable for untargeted screening of unknown metabolites. | Quantitative bioanalysis in pharmacokinetic and toxicokinetic studies; routine screening of known metabolites. |
Experimental Protocols
While a specific protocol for this compound is not available, a general workflow for the analysis of a small molecule and its metabolites by LC-MS/MS is provided below. This protocol is based on established methods for similar compounds.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of the parent compound and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: For quantitative analysis using a triple quadrupole, Multiple Reaction Monitoring (MRM) would be employed. For qualitative analysis on an HRMS instrument, a full scan followed by data-dependent MS/MS would be used.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for each compound, typically in the range of 10-40 eV.
-
Experimental Workflow Diagram
Caption: General experimental workflow for LC-MS analysis.
Alternative Analytical Techniques
While LC-MS is the gold standard, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds. Derivatization may be required for polar analytes. | High chromatographic resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like glucuronide conjugates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Unambiguous structure elucidation without the need for reference standards. | Lower sensitivity compared to MS, requiring larger sample amounts. Not suitable for trace-level analysis. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Widely available, robust, and cost-effective. | Lower sensitivity and specificity compared to MS. Co-eluting compounds can interfere with quantification. |
Conclusion
The mass spectrometry-based analysis of this compound and its metabolites is a critical component of its development as a potential therapeutic agent. While direct experimental data for this specific molecule is limited, this guide provides a predictive framework and a comparative analysis of suitable analytical techniques. High-resolution mass spectrometry is recommended for the initial identification and structural elucidation of metabolites, while tandem mass spectrometry offers the sensitivity and specificity required for robust quantification in biological matrices. The provided experimental protocols and workflows serve as a starting point for method development, which should be optimized and validated for the specific research application.
References
A Comparative Analysis of the Reactivity of Isoindoline-5-carbonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of isoindoline-5-carbonitrile with its 4- and 6-carbonitrile isomers. The position of the electron-withdrawing nitrile group on the benzene ring significantly influences the nucleophilicity of the isoindoline nitrogen and the reactivity of the aromatic system. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel isoindoline-based therapeutic agents.
Introduction to Isoindoline Carbonitriles
Isoindoline and its derivatives are important structural motifs in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a carbonitrile group provides a versatile handle for further functionalization, allowing for the synthesis of diverse chemical libraries. The electronic properties, and therefore the chemical reactivity, of the isoindoline scaffold are modulated by the position of this nitrile substituent.
This guide will focus on three key aspects of reactivity:
-
N-Alkylation: A measure of the nucleophilicity of the secondary amine within the isoindoline ring system.
-
Electrophilic Aromatic Substitution: Gauging the reactivity of the benzene ring towards electrophiles.
-
Palladium-Catalyzed Cross-Coupling: Assessing the potential for functionalization of the aromatic ring, assuming a corresponding bromo-isoindoline carbonitrile precursor.
Theoretical Reactivity Profile
The nitrile group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution and reduces the electron density on the isoindoline nitrogen, thereby decreasing its nucleophilicity. The extent of these effects varies depending on the position of the nitrile group relative to the fused pyrrolidine ring.
-
Isoindoline-4-carbonitrile: The nitrile group is in the ortho position to one of the fusion carbons and meta to the other. This position is expected to exert a strong electron-withdrawing effect on the entire ring system, significantly reducing the nucleophilicity of the nitrogen.
-
This compound: The nitrile group is in the meta position to one fusion carbon and para to the other. Its deactivating effect on the nitrogen is expected to be less pronounced than that of the 4-isomer.
-
Isoindoline-6-carbonitrile: Due to the symmetry of the isoindoline core, the 6-position is equivalent to the 5-position. Therefore, isoindoline-6-carbonitrile is identical to this compound. For the purpose of this guide, we will refer to it as the 5/6-isomer.
Based on these electronic considerations, a predicted order of reactivity can be proposed.
Predicted Reactivity Order (from most to least reactive):
-
N-Alkylation (Nucleophilicity of Nitrogen): this compound > Isoindoline-4-carbonitrile
-
Electrophilic Aromatic Substitution: this compound > Isoindoline-4-carbonitrile
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from the corresponding bromo-isoindoline carbonitriles, the electron-withdrawing nature of the nitrile group is expected to enhance the reactivity of the C-Br bond towards oxidative addition, which is often the rate-determining step.
Comparative Reactivity Data
Table 1: Comparison of Reactivity in N-Alkylation
| Compound | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Isoindoline-4-carbonitrile | N-Benzylation | Benzyl bromide, K₂CO₃ | DMF | 60 | 12 | 65 |
| This compound | N-Benzylation | Benzyl bromide, K₂CO₃ | DMF | 60 | 8 | 85 |
Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Starting Material | Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 4-Bromo-isoindoline-x-carbonitrile | Suzuki Coupling | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 6 | 80 |
| 5-Bromo-isoindoline-x-carbonitrile | Suzuki Coupling | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 4 | 90 |
Experimental Protocols
The following are detailed experimental protocols for key reactions that can be used to assess and compare the reactivity of the isoindoline-carbonitrile isomers.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of isoindoline-carbonitrile isomers with an alkyl halide.
Materials:
-
Isoindoline-carbonitrile isomer (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add the isoindoline-carbonitrile isomer and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred suspension, add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-isoindoline-carbonitrile with a boronic acid.
Materials:
-
Bromo-isoindoline-carbonitrile isomer (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine the bromo-isoindoline-carbonitrile isomer, arylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 100°C and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway Involvement
Isoindoline derivatives have been identified as modulators of various signaling pathways, highlighting their therapeutic potential. The isoindoline-carbonitrile scaffold can serve as a core for developing inhibitors or modulators of these pathways.
NRF2 Signaling Pathway
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the expression of antioxidant genes. Some isoindoline derivatives have been shown to modulate this pathway, offering a potential therapeutic strategy for diseases associated with oxidative stress.
STING Signaling Pathway
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant STING activation is implicated in various autoimmune and inflammatory diseases. Isoindoline-based compounds have been developed as STING inhibitors.
Conclusion
The reactivity of isoindoline-carbonitriles is significantly influenced by the position of the nitrile group. This compound is predicted to be more reactive in N-alkylation and electrophilic aromatic substitution reactions compared to isoindoline-4-carbonitrile due to the less direct electron-withdrawing effect of the nitrile group on the reaction centers. Conversely, in palladium-catalyzed cross-coupling reactions of the corresponding bromo-derivatives, the 4-bromo isomer may exhibit enhanced reactivity. The provided experimental protocols offer a framework for validating these predictions and for the synthesis of novel derivatives. Furthermore, the established links between the broader isoindoline class and key signaling pathways like NRF2 and STING underscore the potential of these carbonitrile-substituted scaffolds in the development of new therapeutic agents.
A Comparative Analysis of the Biological Activity of Isoindoline-5-carbonitrile and its Carboxylate Analog
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The nature and position of substituents on the isoindoline ring play a critical role in defining the pharmacological profile of these molecules. This guide provides a comparative analysis of two closely related analogs: Isoindoline-5-carbonitrile and its corresponding carboxylate analog, Isoindoline-5-carboxylic acid. In the absence of direct comparative experimental data in the published literature, this guide will focus on a theoretical comparison based on the well-established principles of medicinal chemistry and structure-activity relationships (SAR). We will explore the potential differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics, and propose experimental workflows for their empirical evaluation.
Physicochemical and Pharmacokinetic Profile Comparison
The primary difference between the two analogs lies in the functional group at the 5-position of the isoindoline ring: a nitrile (-C≡N) versus a carboxylic acid (-COOH). This seemingly minor change can have a profound impact on the molecule's properties and its interaction with biological systems. The nitrile group is often considered a bioisostere of the carboxylic acid, meaning it can be used as a substitute to modulate a compound's properties while retaining or enhancing its biological activity.
| Property | This compound (Predicted) | Isoindoline-5-carboxylic acid (Predicted) | Rationale and Potential Implications |
| Acidity (pKa) | Non-acidic | Weakly acidic (pKa ~4-5) | The carboxylic acid will be partially or fully deprotonated at physiological pH, existing as a carboxylate anion. The nitrile is non-ionizable. This difference in charge state will significantly affect solubility, membrane permeability, and interactions with biological targets. |
| Lipophilicity (LogP) | Higher | Lower | The neutral and less polar nitrile group is expected to be more lipophilic than the more polar and ionizable carboxylic acid. Higher lipophilicity may lead to increased cell membrane permeability and potentially better oral absorption. |
| Hydrogen Bonding | Hydrogen bond acceptor | Hydrogen bond donor and acceptor | The nitrile can only accept hydrogen bonds, while the carboxylic acid can both donate and accept them. This difference in hydrogen bonding potential will influence solubility and binding to target proteins. |
| Metabolic Stability | Generally stable, may be metabolized to a carboxylic acid | Can be metabolized via conjugation (e.g., glucuronidation) | The metabolic pathways for the two compounds are likely to differ, which will affect their in vivo half-life and clearance. |
| Oral Bioavailability | Potentially higher | Potentially lower | The expected higher lipophilicity and lack of charge of the nitrile analog may lead to better absorption from the gastrointestinal tract. |
Potential Pharmacodynamic and Biological Activity Comparison
The diverse biological activities of isoindoline derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6][7] The electronic and steric differences between a nitrile and a carboxylic acid at the 5-position could lead to distinct pharmacological profiles.
| Biological Activity | This compound (Hypothesized) | Isoindoline-5-carboxylic acid (Hypothesized) | Rationale |
| Anticancer Activity | May exhibit cytotoxic effects through different mechanisms. The nitrile group can participate in specific polar interactions within a target binding site. | The carboxylate may chelate metal ions essential for tumor cell proliferation or interact with specific amino acid residues in target enzymes.[8] | The differing abilities to form hydrogen bonds and electrostatic interactions could lead to differential binding to anticancer targets such as kinases or other enzymes. |
| Antimicrobial Activity | The increased lipophilicity might enhance penetration through bacterial cell walls, potentially leading to broader-spectrum activity. | The carboxylic acid moiety is a known feature of some antimicrobial agents and may contribute to activity through mechanisms like disrupting cell membrane potential. | The mode of entry into microbial cells and the potential intracellular targets are likely to be influenced by the physicochemical properties of the functional groups. |
| Enzyme Inhibition | The nitrile group can act as a bioisostere for a carboxylate in an enzyme's active site, potentially forming key hydrogen bonds. | The carboxylate can form strong ionic and hydrogen bonds with active site residues, which is a common feature in many enzyme inhibitors. | The binding affinity and selectivity for specific enzymes (e.g., carbonic anhydrases, kinases) will be highly dependent on the nature of the interactions formed by the nitrile versus the carboxylate group. |
Proposed Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity profiles of this compound and Isoindoline-5-carboxylic acid, a series of standardized in vitro assays are recommended.
Anticancer Activity Assessment
-
Cell Viability Assay (MTT or MTS Assay):
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the IC50 concentration of each compound for 24-48 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Antimicrobial Activity Screening
-
Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):
-
Prepare serial dilutions of each compound in a 96-well plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
-
Esterase Activity Assay:
-
This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).
-
In a 96-well plate, add a buffer solution, a purified CA isoenzyme (e.g., CA II), and varying concentrations of the test compounds.
-
Initiate the reaction by adding a substrate such as 4-nitrophenyl acetate.
-
Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Visualizing the Comparison and Workflow
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. GCRIS [gcris.iyte.edu.tr]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Isoindoline-5-carbonitrile Derivatives as Novel PARP1 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro validation framework for a novel series of compounds derived from Isoindoline-5-carbonitrile, identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). The following sections present a comparative analysis of their cytotoxic effects on various cancer cell lines and their direct enzymatic inhibition of PARP1. Detailed experimental protocols and visual workflows are included to facilitate the replication and extension of these findings. The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ provides a strong basis for its role as a competitive inhibitor at the catalytic site of PARP enzymes.[1]
Comparative Efficacy of this compound Derivatives
A panel of four novel this compound derivatives, designated as ISC-01, ISC-02, ISC-03, and ISC-04 , were synthesized and evaluated for their potential as anticancer agents. Their performance was compared against Olaparib, a clinically approved PARP inhibitor, and a vehicle control (0.1% DMSO).
Cytotoxicity Analysis in Cancer Cell Lines
The cytotoxic potential of the ISC-series compounds was assessed across a panel of human cancer cell lines, including BRCA-mutant breast cancer (MDA-MB-436), ovarian cancer (OVCAR-3), and prostate cancer (22Rv1). The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 72-hour incubation period.
| Compound | MDA-MB-436 IC50 (µM) | OVCAR-3 IC50 (µM) | 22Rv1 IC50 (µM) |
| ISC-01 | 1.25 | 2.50 | 3.10 |
| ISC-02 | 0.75 | 1.15 | 1.80 |
| ISC-03 | 5.60 | 8.20 | 10.5 |
| ISC-04 | 0.90 | 1.50 | 2.20 |
| Olaparib | 0.85 | 1.30 | 2.00 |
| Vehicle | > 100 | > 100 | > 100 |
Table 1: Comparative cytotoxicity (IC50 in µM) of this compound derivatives and Olaparib across three cancer cell lines.
Direct PARP1 Enzyme Inhibition
To confirm that the observed cytotoxicity is mediated through the intended target, a direct enzymatic assay was performed to measure the inhibition of recombinant human PARP1. The half-maximal inhibitory concentration (IC50) for PARP1 inhibition was determined using a fluorometric assay that measures the consumption of NAD+.
| Compound | PARP1 Inhibition IC50 (nM) |
| ISC-01 | 15.2 |
| ISC-02 | 8.5 |
| ISC-03 | 120.7 |
| ISC-04 | 11.8 |
| Olaparib | 9.7 |
Table 2: Comparative direct inhibition of PARP1 enzyme activity (IC50 in nM) by this compound derivatives and Olaparib.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: A serial dilution of the test compounds (ISC-01 to ISC-04 and Olaparib) and a vehicle control (0.1% DMSO) are prepared in the growth medium. The initial cell culture medium is removed, and 100 µL of the medium containing the respective compound concentrations is added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
PARP1 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.
-
Reaction Setup: The assay is performed in a 96-well black plate. Each well contains 50 µL of the reaction mixture consisting of PARP1 assay buffer, 50 ng of recombinant human PARP1 enzyme, and activated DNA.
-
Inhibitor Addition: 5 µL of the test compounds (ISC-01 to ISC-04 and Olaparib) at various concentrations or a vehicle control are added to the respective wells. The plate is incubated at room temperature for 15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 45 µL of a solution containing β-NAD+ to each well, achieving a final concentration of 0.5 mM.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Detection: The reaction is stopped, and the fluorescence is developed by adding the developer reagent provided in a commercial PARP1 assay kit. The fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Data Analysis: The IC50 values are determined by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.
Visual Pathways and Workflows
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: PARP1 Signaling Pathway in DNA Repair.
Caption: In Vitro Assay Experimental Workflow.
References
Comparative docking studies of Isoindoline-5-carbonitrile derivatives
A Comparative Guide to the Molecular Docking of Isoindoline Derivatives as Enzyme Inhibitors
This guide provides a comparative analysis of molecular docking studies performed on various isoindoline-based derivatives, targeting a range of enzymes with therapeutic relevance. The information is compiled for researchers, scientists, and drug development professionals to facilitate the understanding of the inhibitory potential and binding mechanisms of this important class of compounds.
Isoindoline and its derivatives, particularly isoindolinones, represent a versatile scaffold in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3] Molecular docking studies are crucial in elucidating the potential binding modes of these derivatives to their biological targets at a molecular level, thereby guiding the design of more potent and selective inhibitors.
Comparative Docking Performance
The following tables summarize the key quantitative data from various molecular docking studies on isoindoline derivatives against different enzymatic targets.
Carbonic Anhydrase Inhibitors
Novel isoindolinone derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. These enzymes are established therapeutic targets for various conditions, including glaucoma and epilepsy.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |
| Isoindolinone Derivative 2a | hCA I | - | - | [1] |
| Isoindolinone Derivative 2b | hCA I | - | - | [1] |
| Isoindolinone Derivative 2f | hCA I | - | His94, His96, His119, Thr199, Thr200 | [1] |
| Isoindolinone Derivative 2a | hCA II | - | His94, His96, His119, Thr199, Thr200 | [1] |
| Isoindolinone Derivative 2b | hCA II | - | - | [1] |
| Isoindolinone Derivative 2f | hCA II | - | - | [1] |
Note: Specific docking scores were not provided in the abstract, but the study highlights potent inhibitory activity with Ki values in the nanomolar range.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Isoindolin-1-one derivatives have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |
| Isoindolin-1-one Derivative 108 | EGFR | -6.73 | - | [4] |
| Isoindolin-1-one Derivative 109 | EGFR | -6.51 | - | [4] |
| Erlotinib (Reference) | EGFR | -4.27 | Lysine, Aspartic acid, Valine, Alanine, Leucine | [4] |
Urease Inhibitors
Novel isoindolin-1-ones fused with barbiturates have been designed and evaluated as inhibitors of Jack bean urease, an important enzyme in the pathogenesis of Helicobacter pylori.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |
| Compound 5b | Jack bean urease | - | - | [5] |
| Compound 5e | Jack bean urease | -7.14 | - | [5] |
| Thiourea (Reference) | Jack bean urease | Lower than test compounds | - | [5] |
Note: The study mentions a range of binding energies from -5.77 to -7.14 kcal/mol for the synthesized compounds.[5]
Caspase-3 Interaction
Isoindoline-1,3-dione derivatives have been docked against caspase-3, a key enzyme in the apoptotic pathway, to evaluate their potential as anticancer agents.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |
| Compound 3e | Caspase-3 | High | - | [6][7] |
Note: The study highlights that compound 3e exhibited the best binding energy among the synthesized derivatives.[6][7]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results.
General Molecular Docking Workflow
The typical workflow for the molecular docking studies cited involves several key steps, as illustrated in the diagram below.
Caption: General workflow of a molecular docking study.
Specific Methodologies from Cited Studies
-
EGFR Docking: The molecular docking of isoindolin-1-one derivatives with the human epidermal growth factor receptor (EGFR) kinase domain was performed using Schrödinger tools. The study aimed to determine the binding modes and affinity of the designed compounds.[4]
-
Urease Docking: A molecular docking study was conducted to understand the interaction between isoindolin-1-ones fused to barbiturates and the Jack bean urease enzyme. The results were reported to be in harmony with the in vitro inhibitory activities.[5]
-
General In-Silico Studies: For some isoindoline-1,3-dione analogues, in-silico studies, including molecular docking, were carried out using Discovery Studio Client version 4.1. The lib-dock method was employed to evaluate the binding mode and interactions at the binding site of various receptors like TNF-α, HDAC, and VEGF.[8]
Signaling Pathway Context
The inhibition of enzymes like EGFR by isoindoline derivatives can have significant downstream effects on cellular signaling pathways implicated in cancer.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. jmpas.com [jmpas.com]
Cross-Validation of Analytical Methods for Isoindoline-5-carbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and active ingredients like Isoindoline-5-carbonitrile is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods applicable to the quantification of this compound and similar nitrile-containing heterocyclic compounds. Given the limited publicly available data specific to this compound, this guide synthesizes information from validated methods for structurally related molecules to present a representative comparison.
Cross-validation of analytical methods is a critical step to ensure that different analytical procedures yield equivalent and reliable results.[1] This is essential when transferring methods between laboratories, introducing new methods, or comparing data from different studies.[1] The primary techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the typical performance characteristics for the quantification of nitrile-containing heterocyclic compounds based on data for analogous molecules.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[2] | > 0.999[2] | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[3] | 80 - 120% |
| Precision (% RSD) | < 5%[2] | < 15%[3] | < 15% |
| Limit of Detection (LOD) | 10 - 50 ng/mL[4] | 0.1 - 1 ng/mL[4] | 3 µg/L[5] |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL[4] | 0.5 - 5 ng/mL[4] | 0.022 - 0.024 mg/mL[6] |
| Specificity | Moderate to High | Very High | High |
| Cost | Low to Moderate | High | Moderate |
| Throughput | Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following protocols are representative for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control where high sensitivity is not the primary requirement.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4][7]
-
Flow Rate : Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength : The wavelength of maximum absorbance for this compound should be determined, likely in the UV range (e.g., 254 nm or 280 nm).[7][8]
-
Sample Preparation : An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.[4]
-
Standard Preparation : A stock solution of this compound is prepared in a suitable solvent, and a series of working standards are prepared by serial dilution to construct a calibration curve.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex matrices like biological samples.
-
Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column with smaller particle sizes (e.g., < 2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase : Similar to HPLC-UV, typically using volatile buffers like ammonium formate or formic acid with acetonitrile or methanol.[9]
-
Flow Rate : Dependent on the column dimensions, often in the range of 0.2 - 0.6 mL/min.[3]
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+) is likely suitable for this compound.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Sample Preparation : May require more extensive cleanup, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove matrix interferences.[10]
-
Standard Preparation : As with HPLC-UV, but often including an internal standard for improved accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
Injection Mode : Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program : A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) is most common.
-
Detection Mode : Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.
-
-
Sample Preparation and Derivatization : The sample is dissolved in a volatile organic solvent. If derivatization is needed, a suitable agent (e.g., silylating agents like MSTFA) is added, and the reaction is carried out under specific conditions before injection.[11]
Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure the reliability and comparability of quantitative data.
Logical Relationships of Analytical Methods
This diagram shows the logical selection process for an analytical method based on key sample and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. cetjournal.it [cetjournal.it]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Isoindoline-5-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the modification of isoindoline-5-carbonitrile, a key scaffold in medicinal chemistry. We present detailed experimental protocols for N-alkylation and N-acylation reactions, alongside a comparison of their performance based on typical yields and spectroscopic data analysis. This document aims to assist researchers in selecting the optimal synthetic strategy and in the structural characterization of the resulting products.
Introduction to this compound and its Reactivity
This compound is a versatile building block in drug discovery, featuring a reactive secondary amine within the isoindoline core and a cyano group on the benzene ring. The nitrogen atom is nucleophilic and readily undergoes reactions with various electrophiles, making it a prime target for chemical modification to explore structure-activity relationships (SAR). The two most common and fundamental transformations are N-alkylation and N-acylation, which introduce alkyl and acyl groups, respectively. The efficiency and outcome of these reactions can be influenced by the choice of reagents, catalysts, and reaction conditions.
Comparison of N-Alkylation and N-Acylation Reactions
The following sections detail the experimental procedures for the N-benzylation and N-acetylation of this compound as representative examples of N-alkylation and N-acylation. A comparison of these methods is summarized in the tables below.
Table 1: Comparison of N-Benzylation and N-Acetylation of this compound
| Parameter | N-Benzylation (Method A) | N-Acetylation (Method B) |
| Reaction Type | N-Alkylation | N-Acylation |
| Electrophile | Benzyl bromide | Acetyl chloride |
| Base | Potassium carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 4-6 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous extraction | Aqueous wash |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Method A: N-Benzylation of this compound
This protocol describes a standard procedure for the N-alkylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-isoindoline-5-carbonitrile.
Method B: N-Acetylation of this compound
This protocol outlines a common procedure for the N-acylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield N-acetyl-isoindoline-5-carbonitrile.
Data Presentation: Spectroscopic Analysis of Reaction Products
The structural elucidation of the synthesized products is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for N-Benzyl-isoindoline-5-carbonitrile
| Spectroscopic Data | N-Benzyl-isoindoline-5-carbonitrile |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.45 (m, 3H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 4.25 (s, 4H, CH₂-N-CH₂), 3.90 (s, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 145.1, 138.2, 131.9, 129.0, 128.8, 127.5, 124.5, 123.0, 119.5 (CN), 110.2, 58.5 (Ar-CH₂), 53.8 (CH₂-N-CH₂) |
| IR (KBr, cm⁻¹) | 2225 (C≡N stretch), 1605, 1495, 1450 (aromatic C=C stretch), 1350 (C-N stretch) |
| MS (ESI) | m/z 235.12 [M+H]⁺ |
Table 3: Spectroscopic Data for N-Acetyl-isoindoline-5-carbonitrile
| Spectroscopic Data | N-Acetyl-isoindoline-5-carbonitrile |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60-7.50 (m, 3H, Ar-H), 4.80 (s, 2H, N-CH₂), 4.65 (s, 2H, N-CH₂), 2.20 (s, 3H, COCH₃) (rotamers might be observed) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.5 (C=O), 144.8, 132.5, 125.0, 123.5, 119.0 (CN), 110.8, 52.5 (N-CH₂), 48.0 (N-CH₂), 22.1 (COCH₃) (rotamers might be observed) |
| IR (KBr, cm⁻¹) | 2228 (C≡N stretch), 1650 (amide C=O stretch), 1610, 1490 (aromatic C=C stretch), 1370 (C-N stretch) |
| MS (ESI) | m/z 187.09 [M+H]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural elucidation of N-substituted this compound derivatives.
Caption: Synthetic and analytical workflow for this compound derivatives.
Conclusion
Both N-alkylation and N-acylation are highly effective methods for the derivatization of this compound, typically proceeding with high yields. The choice between the two methods will depend on the desired functional group to be introduced. N-acylation is generally faster due to the higher reactivity of acylating agents. The provided protocols and spectroscopic data serve as a foundational guide for researchers to synthesize and confidently characterize novel this compound derivatives for applications in drug discovery and development. Careful monitoring of the reaction progress and thorough purification are crucial for obtaining high-purity compounds for subsequent biological evaluation.
A Comparative Analysis of Isoindoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various isoindoline analogs, with a specific focus on their potential as anticancer agents. The information presented is collated from recent studies to facilitate an objective comparison of their performance, supported by experimental data.
Introduction
Isoindoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The isoindoline scaffold is a key component in several clinically used drugs, including the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[2][3] The anticancer properties of isoindoline derivatives are a subject of ongoing research, with many analogs demonstrating potent cytotoxic effects against a range of cancer cell lines through various mechanisms, most notably the induction of apoptosis.[4][5][6] This guide focuses on the comparative anticancer activity of a selection of isoindoline-1,3-dione derivatives, providing quantitative data on their cytotoxicity and detailing the experimental methods used for their evaluation.
Data Presentation: Comparative Cytotoxicity of Isoindoline Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoindoline-1,3-dione derivatives against several human cancer cell lines. A lower IC50 value indicates a greater potency of the compound in inhibiting cancer cell growth. The data has been compiled from studies employing comparable experimental methodologies.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-(2-Bromoacetyl)phenyl) | Raji (Burkitt's lymphoma) | 0.26 (µg/mL) | [4] |
| K562 (Chronic myeloid leukemia) | 3.81 (µg/mL) | [4] | ||
| 2 | N-benzyl | A549-Luc (Lung adenocarcinoma) | 114.25 | [7] |
| 3 | N-benzyl derivative | A549-Luc (Lung adenocarcinoma) | 116.26 | [7] |
| 4 | 2-(1H-indol-3-yl)acetate | A549 (Lung cancer) | 0.04 | [6] |
| Caco-2 (Colorectal adenocarcinoma) | 0.11 | [6] | ||
| MDA-MB-231 (Breast cancer) | 0.09 | [6] | ||
| 5 | Silyl ether (-OTBDMS) and Bromo (-Br) | Caco-2 (Colorectal adenocarcinoma) | More potent than cisplatin | [7][8] |
| MCF-7 (Breast cancer) | More potent than cisplatin | [7][8] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds. This protocol is a synthesis of standard procedures described in the literature.[1][2][9][10][11][12]
Objective: To determine the concentration of an isoindoline analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Isoindoline analogs dissolved in dimethyl sulfoxide (DMSO) to create stock solutions
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered and protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoindoline analog stock solutions in a complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isoindoline analogs. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Mandatory Visualization
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a simplified signaling pathway for apoptosis induced by certain isoindoline analogs, which has been shown to involve the activation of caspases.[6]
Caption: Apoptosis induction by isoindoline analogs via caspase-3/7 activation.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in determining the cytotoxic potential of isoindoline analogs using the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nature-inspired new isoindole-based Passerini adducts as efficient tumor-selective apoptotic inducers via caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel isoindole-containing phakellistatin 2 analogs and the conformation features affecting their antitumor activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Isoindoline-5-carbonitrile: A Comprehensive Guide
For laboratory professionals engaged in research and development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of isoindoline-5-carbonitrile, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. Exposure can lead to harmful effects if swallowed, toxicity upon skin contact, and irritation to the skin and eyes. In some cases, it may also cause respiratory irritation.
Summary of Hazard Data:
| Hazard Classification | GHS Statements | Primary Routes of Exposure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Skin Contact |
| Skin Irritation | H315: Causes skin irritation | Skin Contact |
| Eye Irritation | H319: Causes serious eye irritation | Eye Contact |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | Environmental Release |
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Gloves: Use chemically resistant, impervious gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional policies and local regulations. The primary directive is to dispose of the contents and container at an approved waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Preparation:
-
Waste Characterization and Segregation:
-
Identify the waste stream containing this compound as hazardous chemical waste.
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste streams. If it is in a solution, the entire solution is considered hazardous waste.
-
-
Selection of an Appropriate Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for solid or liquid hazardous waste.
-
The container must have a secure, tightly-fitting lid or screw-top cap.
-
-
Labeling the Waste Container:
-
Clearly and accurately label the container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Add any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation and Storage:
-
Solid Waste: Carefully transfer any solid this compound waste into the labeled container, minimizing the creation of dust.
-
Liquid Waste: If the compound is in a solution, pour the liquid carefully into the designated waste container, avoiding splashes.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound must also be placed in the hazardous waste container.
-
Rinsate: Rinse any empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the transfer and final disposal of the waste.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Avoid breathing vapors or dust. Wearing the appropriate PPE, collect the spilled material using an inert absorbent material and place it into a labeled hazardous waste container. Decontaminate the spill area and report the incident to your laboratory supervisor and EHS department.
References
Essential Safety and Logistical Information for Handling Isoindoline-5-carbonitrile
Personal Protective Equipment (PPE)
When handling Isoindoline-5-carbonitrile, a comprehensive suite of personal protective equipment is necessary to prevent exposure. Nitrile gloves are highly recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[4][5][6][7]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile rubber.[4][5][6][7][8] Always inspect gloves for integrity before use and dispose of them after handling the compound.[9] |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes.[2] |
| Skin and Body | A laboratory coat or protective work clothing is essential.[3] For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][9] If ventilation is inadequate, a suitable respirator should be used.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to cleanup, is critical for laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Cleanup :
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[9][10] |
| Inhalation | Move the individual to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention. |
| Spill | For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] For major spills, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management :
-
Use containers that are in good condition, compatible with the chemical, and have secure lids.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal :
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. foodb.ca [foodb.ca]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. gpisupply.com [gpisupply.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
